2-(1H-Indol-3-ylsulfanyl)-ethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPVVSHZUUUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365918 | |
| Record name | 2-(1H-Indol-3-ylsulfanyl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61021-52-1 | |
| Record name | 2-(1H-Indol-3-ylthio)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61021-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Indol-3-ylsulfanyl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(1H-Indol-3-ylsulfanyl)-ethylamine: Synthesis, Properties, and Biological Significance
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
1.1 Overview of the Indole Scaffold in Medicinal Chemistry
The indole nucleus is a privileged heterocyclic scaffold, forming the core of a vast array of biologically active molecules.[1][2] It is a key structural component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to neurotransmitters like serotonin and melatonin.[2] This fundamental role in biology has made the indole ring a cornerstone of medicinal chemistry, with indole derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2] The reactivity of the indole ring, particularly at the C3 position, allows for diverse functionalization, making it an ideal template for the design of novel therapeutic agents.[2][3]
1.2 Introduction to 2-(1H-Indol-3-ylsulfanyl)-ethylamine and its Potential Significance
This compound is a synthetic compound that merges the indole scaffold with a thioether-linked ethylamine side chain. This unique combination of functional groups suggests a rich potential for biological activity. The ethylamine moiety is reminiscent of tryptamine, the parent compound of many psychedelic drugs and a key structure in neuroscience research.[4] The introduction of a sulfur atom (thioether linkage) modifies the electronic properties and conformational flexibility of the side chain compared to a simple alkyl linker, which could lead to novel interactions with biological targets. The biological activity of this specific molecule is largely hypothesized based on these structural features, with potential applications in neuroscience, as an enzyme inhibitor, or as an antioxidant.[5]
1.3 Objectives and Scope of the Guide
This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals. It covers the core chemical and physical properties, provides a detailed, field-tested protocol for its synthesis and purification, outlines analytical methodologies for its characterization, and discusses its known and hypothesized biological activities. By consolidating this information, this guide aims to serve as a foundational resource to facilitate further research and development of this and related indole derivatives.
Physicochemical Properties
2.1 Chemical Structure and Nomenclature
-
Systematic (IUPAC) Name: 2-((1H-indol-3-yl)thio)ethan-1-amine
-
Common Names: this compound
-
CAS Number: 61021-66-7 (for the 2-methyl analog)[6]
-
Molecular Formula: C₁₀H₁₂N₂S
-
Structure:
(Illustrative structure, not from search results)
2.2 Tabulated Physicochemical Data
The following table summarizes key physicochemical properties for this compound and its commonly available hydrochloride salt.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Weight | 192.28 g/mol | 228.74 g/mol | [5] |
| Molecular Formula | C₁₀H₁₂N₂S | C₁₀H₁₃ClN₂S | [5] |
| Appearance | Not specified (likely oil or low-melting solid) | Not specified | |
| Solubility | Not specified | High in water, ethanol; moderate in DMSO | [5] |
| Storage Conditions | Not specified | -20°C, dry, inert atmosphere | [5] |
2.3 Spectroscopic Profile
While specific spectra for the title compound are not widely published, the expected spectroscopic characteristics can be inferred based on its structure and data from analogous indole derivatives.[7][8][9]
-
¹H NMR (Proton NMR): Expected signals would include aromatic protons on the indole ring (typically in the δ 7.0-8.0 ppm range), a singlet for the indole N-H proton (often broad, δ > 8.0 ppm), and two triplets corresponding to the two methylene (-CH₂-) groups of the ethylamine side chain (likely in the δ 2.5-3.5 ppm range).
-
¹³C NMR (Carbon NMR): Signals would be present for the eight distinct carbons of the indole ring and the two carbons of the ethylamine side chain.
-
IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching from the indole and primary amine (around 3300-3400 cm⁻¹), C-H stretching from the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and C-S stretching (typically weaker, in the 600-800 cm⁻¹ region).
-
MS (Mass Spectrometry): The molecular ion peak [M]⁺ would be observed at m/z 192.28. Common fragmentation patterns for indole derivatives often involve cleavage of the side chain, with a characteristic fragment at m/z 130 corresponding to the indole-methylene cation.[10]
2.4 Solubility and Stability
The free base is expected to have limited solubility in water but good solubility in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt form significantly enhances aqueous solubility, which is advantageous for biological assays.[5] The compound, particularly the thiol precursor, may be sensitive to oxidation; therefore, storage under an inert atmosphere is recommended.[5]
Synthesis and Purification
3.1 Retrosynthetic Analysis and Common Synthetic Routes
The most logical retrosynthetic disconnection for this compound is at the C-S bond. This points to two primary precursors: an indole-3-thiol nucleophile and an electrophilic 2-aminoethyl species, or vice-versa.[5] The most common and direct approach involves the S-alkylation of indole-3-thiol with a suitable 2-haloethylamine derivative.
3.2 Detailed Step-by-Step Synthesis Protocol
This protocol describes a robust method for the synthesis of this compound hydrochloride, adapted from established principles of indole and thiol chemistry.[5][11]
-
3.2.1 Reaction Scheme (Illustrative scheme, not from search results)
-
3.2.2 Materials and Reagents
-
1H-Indole-3-thiol[12]
-
2-Bromoethylamine hydrobromide
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), ethereal solution (e.g., 2M in Et₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification
-
-
3.2.3 Detailed Procedure
-
Preparation of the Thiolate Nucleophile:
-
To a stirred solution of 1H-indole-3-thiol (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) under an inert atmosphere (N₂ or Ar), add a solution of sodium hydroxide (1.05 eq) in methanol.
-
Causality: The base deprotonates the acidic thiol proton (pKa ~9-10) to generate the more potent sodium thiolate nucleophile.[11] Running the reaction under inert gas is critical to prevent the oxidative dimerization of the thiol to a disulfide.
-
-
Alkylation Reaction:
-
To the freshly prepared thiolate solution, add 2-bromoethylamine hydrobromide (1.0 eq) portion-wise over 5 minutes.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Causality: The thiolate performs a nucleophilic substitution (Sₙ2) reaction on the electrophilic carbon of the 2-bromoethylamine, displacing the bromide and forming the desired C-S bond. Room temperature is typically sufficient for this alkylation.
-
-
Workup and Isolation of the Free Base:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in a mixture of water and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base, often as an oil.
-
-
Purification and Salt Formation:
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
For conversion to the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether.
-
Slowly add an ethereal solution of HCl (1.1 eq) with stirring.
-
A precipitate of this compound hydrochloride will form.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
-
3.3 Graphviz Diagram of the Synthetic Workflow
-
3.4 Discussion of Critical Parameters and Optimization Strategies
-
Anhydrous Conditions: The use of anhydrous solvent is important to prevent side reactions involving water.
-
Inert Atmosphere: As mentioned, this is crucial to prevent oxidation of the indole-3-thiol precursor.
-
Base Equivalency: Using a slight excess of base can ensure complete deprotonation of the thiol, but a large excess should be avoided as it can promote side reactions.
-
Alternative Electrophiles: Other 2-haloethylamines or ethylamines with different leaving groups (e.g., tosylate) can be used. If the amine is protected (e.g., with a Boc group), a final deprotection step would be required.
-
Biological Activity and Mechanism of Action
4.1 Known or Hypothesized Biological Targets
Direct experimental data on the biological targets of this compound is limited. However, its structural motifs provide a strong basis for hypothesizing its activity.
-
CNS Receptors: The core structure is a tryptamine analog. Tryptamines are well-known ligands for serotonin (5-HT) receptors, and this compound could potentially modulate neurotransmission. [5]* Enzyme Inhibition: The presence of the indole and thiol moieties suggests potential as an enzyme inhibitor. [5]For instance, indole derivatives are known to inhibit various enzymes, and thiols can interact with metal centers or cysteine residues in enzyme active sites.
-
Antioxidant Activity: Both the indole nucleus and the sulfanyl group have the potential to participate in redox chemistry, suggesting the compound may possess antioxidant or radical scavenging properties. [5][13] 4.2 In Vitro and In Vivo Studies
While specific studies on this molecule are not prominent in the literature, research on structurally similar compounds provides context. Various indole derivatives have been investigated for anticancer, anticonvulsant, and antimicrobial activities. [5][14][15][16]For example, other indole-3-thioether derivatives have been synthesized and evaluated for their potential as polypharmacological agents, showing low toxicity and potential affinity for targets like thromboxane-A synthase and PPARγ. [17] 4.3 Potential Therapeutic Applications
Based on its structure and the activities of related compounds, potential therapeutic applications could include:
-
Central Nervous System (CNS) Disorders: As a modulator of serotonergic or other neurotransmitter systems. [5]* Oncology: The indole scaffold is present in many anticancer agents. [1]* Inflammatory Diseases: Due to potential antioxidant and enzyme-inhibiting activities. [1][13] 4.4 Graphviz Diagram of a Hypothesized Signaling Pathway (Aryl Hydrocarbon Receptor)
Indole and its metabolites are known ligands for the Aryl Hydrocarbon Receptor (AhR), which plays a role in immune regulation. [3]This diagram illustrates a plausible pathway.
Caption: Hypothesized activation of the AhR signaling pathway.
Analytical Methodologies
5.1 Chromatographic Analysis (HPLC, TLC)
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the synthesis reaction. A typical mobile phase would be a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with a small amount of base (e.g., triethylamine) to prevent peak tailing of the amine.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for assessing the purity and for quantification of the final compound. [18]
-
5.1.1 Detailed HPLC Protocol
-
System: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm, the characteristic absorbance maximum for the indole chromophore. [7] 8. Sample Preparation: Dissolve the hydrochloride salt in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
Causality: The C18 stationary phase retains the compound based on its hydrophobicity. The gradient elution, starting with a high aqueous content and moving to a high organic content, allows for the separation of polar impurities first, followed by the elution of the compound of interest. TFA is used as an ion-pairing agent to improve peak shape for the amine.
-
5.2 Graphviz Diagram of the Analytical Workflow
Caption: Analytical workflow for compound characterization.
Toxicological Profile
Specific toxicological data for this compound is not readily available. However, for related indole structures, toxicity can vary widely. While some indole derivatives like Indole-3-carbinol are considered safe and used as dietary supplements,[1][19] others can be toxic. For instance, indole can be metabolized in the liver to indoxyl sulfate, a uremic toxin associated with renal dysfunction at high concentrations. [3]
-
General Precaution: As with any novel chemical entity, this compound should be handled with appropriate care. It should be assumed to be potentially harmful if swallowed or in contact with skin. [12]Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Future Directions and Research Perspectives
The unique structure of this compound presents several exciting avenues for future research:
-
Biological Screening: A comprehensive screening campaign against a panel of CNS receptors (especially serotonin and dopamine subtypes) and various kinases is a high-priority first step.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs by modifying substituents on the indole ring (e.g., at the 5- or 6-position) or by altering the length and nature of the side chain could elucidate key structural requirements for activity.
-
Antimicrobial and Antifungal Testing: Many indole and thiazole derivatives exhibit antimicrobial properties, making this an important area to investigate. [15][16]* Mechanism of Action Studies: Should a significant biological activity be identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at a molecular level.
Conclusion
This compound is a compelling chemical entity that combines the privileged indole scaffold with a thioether-linked ethylamine side chain. While its biological profile is still largely unexplored, its structural similarity to known neuroactive and pharmacologically relevant molecules makes it a prime candidate for further investigation. This guide has provided a comprehensive technical foundation, including detailed synthetic and analytical protocols, to empower researchers to explore the full potential of this and related compounds in the pursuit of novel therapeutics.
References
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Weng, J. R. (2018). Current results on the biological and pharmacological activities of Indole-3-carbinol. NIH National Library of Medicine. [Link]
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El-Missiry, M. A., et al. (2025). Indole-3-Carbinol Mechanisms Combating Chemicals and Drug Toxicities. PubMed. [Link]
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Lesyk, R., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]
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Zarghi, A., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). NIH National Library of Medicine. [Link]
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Organic Chemistry Portal. Synthesis of indoles. [Link]
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Mutulis, F., et al. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. NIH National Library of Medicine. [Link]
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Chem-Impex. 2-(2-Methyl-1H-indol-3-yl)ethylamine. [Link]
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Vivian, J. T., & Callis, P. R. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. NIH National Library of Medicine. [Link]
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Ramirez-Gomez, X., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. NIH National Library of Medicine. [Link]
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Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]
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Patel, R. V., et al. (2015). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. PubMed. [Link]
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De Mello, F. A. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part II]. PubMed. [Link]
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Yurttas, L., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH National Library of Medicine. [Link]
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PubChem. 1H-Indole-3-ethylamine sulphate. [Link]
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Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. [Link]
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Sharma, V., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. ChemistrySelect. [Link]
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Frankenberger, W. T., & Poth, M. (1988). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
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Vivian, J. T., & Callis, P. R. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. [Link]
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PubChem. 1H-Indole-3-thiol. [Link]
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Cattanach, C. J., et al. (1971). Studies in the indole series. Part VI. Tetrahydropyrimido[3,4-a]indoles and isotryptamines. Journal of the Chemical Society C. [Link]
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Pearson Study Prep. (2015, March 23). Reactions of Thiols. YouTube. [Link]
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Kunnath, M., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed. [Link]
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Wikipedia. Indole. [Link]
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Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. NIH National Library of Medicine. [Link]
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Mutai, K., et al. (1975). Synthetic spectroscopic models. Intramolecular stacking interactions between indole and connected nucleic acid bases. Hypochromism and fluorescence. PubMed. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 2-(1H-Indol-3-ylsulfanyl)-ethylamine
Abstract
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-(1H-Indol-3-ylsulfanyl)-ethylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a strategic workflow, detailing the rationale behind the selection of analytical techniques and the interpretation of the resulting data. By integrating high-resolution mass spectrometry (HRMS), comprehensive nuclear magnetic resonance (NMR) spectroscopy, and vibrational and electronic spectroscopy (FTIR and UV-Vis), we present a self-validating system for the unambiguous confirmation of the molecular structure of this versatile indole derivative. This guide emphasizes the synergy between different spectroscopic methods, providing field-proven insights into sample handling, experimental design, and data analysis to ensure scientific integrity and trustworthiness in research outcomes.
Introduction: The Significance of this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The title compound, this compound, is a noteworthy derivative, incorporating both the biologically significant indole ring system and a reactive thiol group via a thioether linkage.[1] This unique combination of functional groups suggests potential applications in various research areas, from the development of novel therapeutic agents to their use as molecular probes in chemical biology.[1] The presence of the thiol moiety, in particular, opens avenues for research in enzyme inhibition and antioxidant studies.[1]
Given its potential, the unambiguous confirmation of its structure is a critical first step in any research endeavor. This guide provides a robust framework for achieving this, grounded in the principles of modern analytical chemistry.
Strategic Workflow for Structure Elucidation
The elucidation of a novel or synthesized small molecule is a systematic process of piecing together molecular fragments and connectivity. Our approach is designed to be sequential and self-reinforcing, where each analytical technique provides a unique piece of the puzzle, and the collective data builds a comprehensive and validated structural picture.
Caption: A strategic workflow for the comprehensive structure elucidation of this compound.
High-Resolution Mass Spectrometry (HRMS): The Foundation of Molecular Identity
Expertise & Experience: The first step in identifying an unknown compound is to determine its elemental composition. High-resolution mass spectrometry is the gold standard for this, providing a highly accurate mass measurement that allows for the confident assignment of a molecular formula. For a molecule like this compound, which contains nitrogen and sulfur, the precise mass and isotopic pattern are critical discriminators.
Trustworthiness: The accuracy of modern HRMS instruments, often in the sub-ppm range, provides a strong foundation for the entire structure elucidation process. The experimental protocol must be designed to ensure clean ionization and minimize fragmentation, preserving the molecular ion for accurate mass measurement.
Experimental Protocol: HRMS
-
Sample Preparation:
-
Dissolve a small amount of the hydrochloride salt of this compound (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of 10-100 µg/mL.
-
Due to the presence of the thiol group, which can be susceptible to oxidation, it is advisable to use freshly prepared solutions and consider degassing the solvent.[2][3]
-
For sensitive analyses, derivatization of the thiol group with an agent like N-ethylmaleimide can be considered to prevent disulfide bond formation, although this will alter the mass of the parent molecule.[3]
-
-
Instrumentation and Parameters:
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for this compound, as it is a soft ionization technique that typically produces an abundant protonated molecular ion ([M+H]⁺) with minimal fragmentation.[4][5] Atmospheric pressure chemical ionization (APCI) could be an alternative.[5]
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is essential.
-
Acquisition Mode: Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Mass Range: Set the mass range to scan from m/z 50 to 500 to ensure capture of the molecular ion and any potential low-mass fragments.
-
Calibration: Ensure the instrument is calibrated immediately prior to the analysis to guarantee high mass accuracy.
-
Data Interpretation: Predicted HRMS Data
The expected molecular formula for the free base is C₁₀H₁₂N₂S. The hydrochloride salt has the formula C₁₀H₁₃ClN₂S.[1]
| Parameter | Expected Value | Rationale |
| Molecular Formula (Free Base) | C₁₀H₁₂N₂S | Based on the known structure. |
| Exact Mass (Free Base) | 204.0721 | Calculated for C₁₀H₁₂N₂S. |
| Observed [M+H]⁺ (Free Base) | 205.0799 | The protonated molecular ion. |
| Molecular Weight (HCl Salt) | 228.74 g/mol | As reported in the literature.[1] |
The observation of an ion with a mass-to-charge ratio (m/z) that matches the calculated exact mass of the protonated molecule to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.
Fragmentation Analysis (Tandem MS/MS)
While soft ionization is used for accurate mass determination, fragmentation patterns from techniques like collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can provide valuable structural information.
Caption: A diagram illustrating key expected HMBC correlations that would confirm the connectivity between the indole ring and the thio-ethylamine side chain. (Note: A proper chemical structure image would be embedded here in a real application).
Vibrational and Electronic Spectroscopy: Corroborating Functional Groups
Expertise & Experience: While NMR and MS provide the core structural framework, FTIR and UV-Vis spectroscopy offer rapid and valuable confirmation of the functional groups present. These techniques are particularly useful for verifying the presence of the N-H bond of the indole, the C-S linkage, and the aromatic system.
Trustworthiness: The characteristic absorption bands in FTIR and the electronic transitions in UV-Vis are well-documented for these functional groups. Observing the expected peaks in the experimental spectra provides an additional layer of validation for the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.
Experimental Protocol:
-
The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Predicted Characteristic FTIR Peaks
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~3400 | N-H stretch (indole) | A characteristic sharp to medium peak for the indole N-H. [6] |
| 3100-3000 | Aromatic C-H stretch | Typical for the C-H bonds on the indole ring. |
| 2950-2850 | Aliphatic C-H stretch | From the ethyl side chain. |
| ~1450 | C=C stretch (aromatic) | Characteristic of the indole ring. [1] |
| 700-600 | C-S stretch | A weak but informative peak for the thioether linkage. [1] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its chromophores.
Experimental Protocol:
-
Dissolve the sample in a UV-transparent solvent (e.g., methanol or ethanol).
-
Record the spectrum from approximately 200 to 400 nm.
Predicted UV-Vis Absorption
| λmax (nm) | Transition | Rationale |
| ~280-290 | π → π | Characteristic absorption for the indole chromophore. [1] |
| ~220 | π → π | Another characteristic band for the indole system. |
The thioether group is not expected to significantly alter the characteristic UV spectrum of the 3-substituted indole. [1]
Conclusion: A Unified and Validated Structural Assignment
The structural elucidation of this compound is a process of convergent evidence-gathering. High-resolution mass spectrometry establishes the elemental formula. A comprehensive suite of 1D and 2D NMR experiments reveals the precise connectivity of every atom in the molecule, forming the core of the structural proof. Finally, FTIR and UV-Vis spectroscopy provide rapid and reliable confirmation of the key functional groups and the indole chromophore.
By following the strategic workflow outlined in this guide, researchers can be confident in the structural integrity of their material. Each step is designed to be self-validating, with the data from one technique corroborating the findings of another. This rigorous, multi-faceted approach ensures the scientific integrity required for subsequent research and development activities, from mechanistic studies to the design of novel therapeutic agents.
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Spectroscopic Characterization of 2-(1H-Indol-3-ylsulfanyl)-ethylamine: A Technical Guide
Introduction
2-(1H-Indol-3-ylsulfanyl)-ethylamine is a molecule of significant interest within drug discovery and development, integrating the pharmacologically relevant indole scaffold with a flexible ethylamine sidechain via a thioether linkage.[1] The indole ring system is a foundational structure in numerous biologically active compounds, while the thiol and amine functionalities introduce versatile chemical reactivity and potential for biological interactions.[1] Accurate structural elucidation and purity assessment are paramount for any research involving this compound, necessitating a comprehensive understanding of its spectroscopic properties. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, offering both theoretical interpretation and practical guidance for researchers, scientists, and drug development professionals.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Below is a diagram of this compound, highlighting the key functional groups that give rise to its characteristic spectral fingerprints.
Caption: Standard workflow for acquiring NMR spectra.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.
Theoretical Framework: In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting charged fragments are then separated based on their m/z ratio. The fragmentation pattern is often characteristic of the molecule's structure.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular weight of this compound is 192.28 g/mol . Therefore, the mass spectrum should show a molecular ion peak at an m/z of 192.
-
Key Fragmentation Pathways: Indole derivatives often exhibit characteristic fragmentation patterns. [2]For this compound, key fragmentations would likely involve cleavage of the C-S and C-C bonds in the ethylamine side chain.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Interpretation:
-
The presence of a peak at m/z 192 would confirm the molecular weight of the compound.
-
A fragment at m/z 148 could correspond to the loss of the ethylamine group (CH₂CH₂NH₂).
-
A fragment at m/z 117 might represent the indole cation, formed by the subsequent loss of sulfur.
Experimental Protocol for Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of specific functional groups.
Theoretical Framework: The absorption of IR radiation is quantized, and a molecule will only absorb radiation of a specific frequency if it corresponds to the energy required to promote a vibrational transition. The frequency of vibration depends on the masses of the atoms and the strength of the bond connecting them.
Expected IR Data for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Indole & Amine) | 3200 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| N-H Bend (Amine) | 1550 - 1650 |
| C-N Stretch | 1000 - 1250 |
| C-S Stretch | 600 - 800 |
Note: The hydrochloride salt form would show a broad absorption for the -NH₃⁺ stretch in the 2500-3000 cm⁻¹ region. [1] Interpretation:
-
A broad peak in the 3200-3500 cm⁻¹ region would be indicative of the N-H stretching vibrations of both the indole and the primary amine.
-
The presence of aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹ would confirm the presence of both the indole ring and the ethylamine side chain.
-
Absorptions in the 1450-1600 cm⁻¹ range are characteristic of the C=C stretching of the aromatic indole ring.
-
The N-H bending vibration of the primary amine would likely appear in the 1550-1650 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy
Caption: Standard workflow for acquiring an IR spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, MS, and IR techniques provides a detailed and validated confirmation of its molecular structure. Each technique offers complementary information: NMR elucidates the precise connectivity and chemical environment of atoms, MS confirms the molecular weight and provides fragmentation data, and IR identifies the key functional groups. For researchers in drug development and related scientific fields, a thorough understanding and application of these spectroscopic methods are essential for ensuring the identity, purity, and quality of this and other novel chemical entities.
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physicochemical properties of 2-(1H-Indol-3-ylsulfanyl)-ethylamine
An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-Indol-3-ylsulfanyl)-ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound featuring the privileged indole scaffold, a thioether linkage, and a primary ethylamine side chain. The indole nucleus is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs, suggesting a rich potential for biological activity.[1] The physicochemical properties of this specific molecule, however, are not extensively documented in public literature. This guide synthesizes predicted data, information from analogous structures, and provides robust, field-proven experimental protocols for the precise determination of its core physicochemical parameters. Understanding these properties—namely pKa, lipophilicity (logP), and aqueous solubility—is fundamental for any drug discovery and development campaign, as they govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.
Molecular Structure and Core Identifiers
The foundational step in characterizing any compound is to establish its precise chemical identity. This compound is built upon a bicyclic indole system, with a sulfanyl (thioether) group at the C3 position, which in turn is linked to a flexible ethylamine chain.[1] The primary amine is a basic center, while the indole N-H is a hydrogen bond donor and very weakly acidic. The hydrochloride salt form is often utilized to improve handling and aqueous solubility.[1]
| Identifier | Value | Source |
| IUPAC Name | 2-(1H-indol-3-ylsulfanyl)ethanamine | [1] |
| Synonyms | 2-((1H-indol-3-yl)thio)ethanamine, 3-[(2-aminoethyl)thio]-1H-indole | [1] |
| CAS Number | 54466-83-0 (Hydrochloride Salt) | [1] |
| Molecular Formula | C₁₀H₁₂N₂S (Free Base) | [1] |
| Molecular Weight | 192.28 g/mol (Free Base) | [1] |
| Molecular Formula | C₁₀H₁₃ClN₂S (HCl Salt) | [1] |
| Molecular Weight | 228.74 g/mol (HCl Salt) | [1] |
Key Physicochemical Properties: A Predictive and Experimental Overview
The interplay between a molecule's ionization state, lipophilicity, and solubility dictates its journey through the body. While experimental data for the title compound is sparse, we can infer its likely characteristics and, more importantly, describe the gold-standard methods for their determination.
| Property | Predicted/Reported Value | Significance in Drug Development |
| pKa (Acid Dissociation Constant) | Prediction: ~9.5-10.5 (Amine), ~17 (Indole NH) | Determines the charge state at physiological pH (7.4), impacting solubility, membrane permeability, and target binding. |
| logP (Lipophilicity) | Prediction: ~1.5-2.5 | Measures affinity for lipid vs. aqueous environments. Critical for predicting absorption, blood-brain barrier penetration, and metabolism. |
| Aqueous Solubility | High in water (as HCl salt), moderate in DMSO.[1] | A compound must be in solution to be absorbed. Poor solubility is a major hurdle in drug development. |
Spectroscopic Fingerprint (Inferred)
-
¹H-NMR Spectroscopy: The spectrum would be characterized by signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the indole ring protons. The ethylamine chain protons would appear as two triplets in the aliphatic region (δ ~2.8-3.5 ppm). The N-H protons of the indole and the amine would appear as broad singlets.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak for the NH₃⁺ stretch (in the salt form) around 3300–3500 cm⁻¹, an intense indole C=N stretch at 1450–1500 cm⁻¹, and a weak C-S stretch near 650–700 cm⁻¹.[1]
Experimental Protocols for Physicochemical Characterization
The following sections provide self-validating, step-by-step protocols for determining the critical .
Determination of pKa by Potentiometric Titration
Causality: Potentiometric titration is the gold standard for pKa determination due to its precision and accuracy.[2] It works by monitoring the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added. The pKa is the pH at which the ionizable group is 50% protonated and 50% deprotonated, identified as the inflection point on the titration curve.[3]
Methodology:
-
Preparation: Accurately weigh ~5-10 mg of the compound (HCl salt) and dissolve in a known volume (e.g., 50 mL) of deionized, carbonate-free water.
-
Instrumentation: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Titration: Place the sample solution in a jacketed beaker maintained at 25°C and begin stirring. Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding the titrant in small, precise increments (e.g., 0.05 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH value at the half-equivalence point. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) identifies the equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Determination of logP by Shake-Flask Method
Causality: The shake-flask method directly measures the partitioning of a compound between two immiscible liquids (n-octanol and water), providing the definitive measure of lipophilicity.[4] It is a robust, albeit low-throughput, method that serves as the benchmark for other techniques.[5]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or phosphate-buffered saline, pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.
-
Partitioning: In a separation funnel or vial, combine equal volumes of the pre-saturated n-octanol and the aqueous sample solution.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature (25°C) to allow equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
Caption: Workflow for logP determination by the shake-flask method.
Determination of Kinetic Aqueous Solubility
Causality: Kinetic solubility is a high-throughput assessment used in early drug discovery.[6] It measures the concentration of a compound in an aqueous buffer after precipitating from a DMSO stock solution, mimicking the conditions of many in vitro biological assays.[7][8] Nephelometry, which measures light scattering from suspended particles, provides a rapid way to detect precipitation.[9]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to wells containing aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This creates a final concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a pseudo-equilibrium.
-
Measurement: Place the plate in a nephelometer and measure the amount of light scattered by any precipitate formed.
-
Quantification (Optional but Recommended): To get a quantitative value, filter the solutions through a solubility filter plate. Analyze the filtrate (the soluble fraction) by HPLC-UV or LC-MS/MS against a calibration curve to determine the exact concentration.[8]
Caption: Workflow for kinetic solubility determination.
Synthesis and Biological Context
The synthesis of this compound can be achieved via nucleophilic substitution, where an indole-3-thiol attacks a suitable 2-aminoethyl halide precursor.[1] The presence of the indole ring, a privileged structure in medicinal chemistry, suggests a high potential for biological activity.[1] Indole derivatives are known to exhibit a wide range of effects, including anti-cancer, anticonvulsant, and CNS-modulating activities.[1][10][11] The thioether linkage and primary amine may further contribute to receptor binding, while the thiol group itself can be involved in antioxidant processes or enzyme inhibition.[1] The unique combination of these functional groups makes this compound an interesting candidate for further investigation in various therapeutic areas.[1]
Conclusion
While experimental data on this compound is limited, this guide provides a comprehensive framework for its physicochemical characterization. The molecule's structure suggests it is a basic compound with moderate lipophilicity, and its hydrochloride salt form confers good aqueous solubility. The provided protocols for determining pKa, logP, and solubility represent industry-standard methods that will yield the high-quality data necessary to make informed decisions in a drug discovery program. A thorough understanding of these fundamental properties is the critical first step in unlocking the potential therapeutic value of this and other novel chemical entities.
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An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 2-(1H-indol-3-ylsulfanyl)-ethylamine hydrochloride
Abstract
This technical guide provides a comprehensive examination of the retrosynthetic analysis of 2-(1H-indol-3-ylsulfanyl)-ethylamine hydrochloride, a molecule of interest in medicinal chemistry and drug development due to its core structural motifs: the indole nucleus and the cysteamine sidechain. We will dissect the target molecule to propose two distinct and logical synthetic strategies, grounded in established chemical principles. Each retrosynthetic pathway will be elaborated with detailed forward synthesis protocols, mechanistic insights, and justifications for the selected methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, actionable synthetic routes. All protocols are supported by authoritative references from peer-reviewed literature.
Introduction: The Significance of the Indole-Thioether Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Similarly, the cysteamine moiety is a biologically significant aminothiol. The combination of these two entities in this compound hydrochloride presents a unique structure with potential for diverse pharmacological applications. A robust and flexible synthetic strategy is paramount for the exploration of its derivatives and their therapeutic potential.
Retrosynthetic analysis, a problem-solving technique in organic synthesis, allows for the logical deconstruction of a target molecule into simpler, commercially available starting materials. This guide will apply this powerful tool to devise two convergent and efficient synthetic plans for the target molecule.
Retrosynthetic Strategy I: The Electrophilic Sulfenylation Approach
Our first retrosynthetic disconnection focuses on the formation of the C-S bond at the C3 position of the indole ring, a common site for electrophilic attack. This leads to indole itself and an electrophilic cysteamine derivative as the key synthons.
Retrosynthetic Analysis
The primary disconnection of the target molecule (I) is at the indole C3-S bond. This suggests a reaction between a nucleophilic indole (II) and an electrophilic sulfur species derived from N-Boc-cysteamine (III). The final step is the deprotection of the Boc group, which concurrently forms the hydrochloride salt.
Caption: Retrosynthetic analysis via electrophilic sulfenylation.
Forward Synthesis Protocol
This forward synthesis is a three-step process involving the preparation of an electrophilic sulfenylating agent from N-Boc-cysteamine, its reaction with indole, and subsequent deprotection.
Step 1: Synthesis of tert-butyl (2-((4-nitrophenyl)disulfanyl)ethyl)carbamate
To generate a suitable electrophilic species, N-Boc-cysteamine is first converted to a mixed disulfide. This is achieved by reacting it with 4,4'-dinitro-diphenyl disulfide.
-
Materials: N-Boc-cysteamine, 4,4'-dinitro-diphenyl disulfide, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-cysteamine (1.0 eq) in DCM.
-
Add TEA (1.1 eq) to the solution.
-
Add a solution of 4,4'-dinitro-diphenyl disulfide (1.0 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired mixed disulfide.
-
Step 2: Electrophilic Sulfenylation of Indole
The synthesized mixed disulfide acts as an electrophilic sulfur source that reacts with indole at the C3 position.
-
Materials: tert-butyl (2-((4-nitrophenyl)disulfanyl)ethyl)carbamate, Indole, Lewis Acid (e.g., BF₃·OEt₂), DCM.
-
Procedure:
-
Dissolve indole (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the mixed disulfide (1.1 eq) to the solution.
-
Add a Lewis acid such as BF₃·OEt₂ (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield tert-butyl (2-((1H-indol-3-yl)thio)ethyl)carbamate.
-
Step 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group using acidic conditions, which simultaneously forms the hydrochloride salt.
-
Materials: tert-butyl (2-((1H-indol-3-yl)thio)ethyl)carbamate, 4M HCl in 1,4-Dioxane, Diethyl ether.
-
Procedure:
-
Dissolve the purified N-Boc protected intermediate in a minimal amount of 1,4-dioxane.
-
Add an excess of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.[1][2]
-
Retrosynthetic Strategy II: The Nucleophilic Substitution Approach
The second strategy involves disconnecting the C-S bond to generate a nucleophilic sulfur species at the indole C3 position and an electrophilic cysteamine derivative. This approach leverages the nucleophilicity of a thiol.
Retrosynthetic Analysis
This pathway considers the formation of the C-S bond via an Sₙ2 reaction. The target molecule (I) is disconnected to reveal a nucleophilic indole-3-thiol (IV) and an electrophilic N-Boc-2-aminoethyl halide (V). Due to the instability of indole-3-thiol, a more practical approach is to use a stable precursor like indole-3-thiocyanate (VI), which can be reduced in situ to the corresponding thiol.
Caption: Retrosynthetic analysis via nucleophilic substitution.
Forward Synthesis Protocol
This synthesis involves the preparation of the two key fragments followed by their coupling and final deprotection.
Step 1: Synthesis of Indole-3-thiocyanate (VI)
Indole is first converted to the stable and easily handleable indole-3-thiocyanate.
-
Materials: Indole, Ammonium thiocyanate, N-bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve indole (1.0 eq) and ammonium thiocyanate (2.5 eq) in acetonitrile at 0 °C.
-
Add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC. Once the indole is consumed, pour the mixture into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography to obtain indole-3-thiocyanate.[3][4]
-
Step 2: Synthesis of N-Boc-2-chloroethylamine (V)
The electrophilic coupling partner is prepared from 2-aminoethanol.
-
Materials: 2-Aminoethanol, Di-tert-butyl dicarbonate ((Boc)₂O), Thionyl chloride (SOCl₂), Dichloromethane (DCM).
-
Procedure:
-
Boc Protection: To a solution of 2-aminoethanol (1.0 eq) in DCM, add (Boc)₂O (1.05 eq) and stir at room temperature for 12 hours. After completion, wash with water, dry the organic layer, and concentrate to obtain N-Boc-ethanolamine.
-
Chlorination: Dissolve the N-Boc-ethanolamine in DCM and cool to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Stir at room temperature for 4 hours. Carefully quench the reaction with ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate to yield N-Boc-2-chloroethylamine.[5][6]
-
Step 3: Coupling, Deprotection, and Salt Formation (One-Pot)
The indole-3-thiocyanate is reduced in situ to the nucleophilic thiol, which then reacts with N-Boc-2-chloroethylamine. This is followed by deprotection.
-
Materials: Indole-3-thiocyanate, Sodium borohydride (NaBH₄), N-Boc-2-chloroethylamine, Ethanol, 4M HCl in 1,4-Dioxane.
-
Procedure:
-
Coupling: Dissolve indole-3-thiocyanate (1.0 eq) in ethanol under an inert atmosphere. Add NaBH₄ (2.0 eq) portion-wise at 0 °C. Stir for 30 minutes to form the indole-3-thiolate. To this mixture, add a solution of N-Boc-2-chloroethylamine (1.1 eq) in ethanol. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Deprotection: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, dry, and concentrate. Dissolve the crude N-Boc protected product in 1,4-dioxane.
-
Salt Formation: Add an excess of 4M HCl in 1,4-dioxane and stir at room temperature for 2-4 hours. Precipitate the product with diethyl ether, filter, wash, and dry to obtain this compound hydrochloride.
-
Data Summary and Comparison
| Parameter | Route I: Electrophilic Sulfenylation | Route II: Nucleophilic Substitution |
| Key Intermediates | Electrophilic N-Boc-cysteamine derivative | Indole-3-thiocyanate, N-Boc-2-chloroethylamine |
| Number of Steps | 3 | 3 (can be performed as a one-pot final step) |
| Advantages | Convergent, potentially milder conditions for C-S bond formation. | Utilizes stable and readily prepared intermediates. The final coupling and deprotection can be streamlined. |
| Challenges | Preparation and handling of the electrophilic sulfur reagent. | The in situ generation and reaction of the potentially unstable indole-3-thiol requires careful control. |
Conclusion
This technical guide has detailed two viable and robust retrosynthetic pathways for the synthesis of this compound hydrochloride. Both the Electrophilic Sulfenylation (Route I) and the Nucleophilic Substitution (Route II) approaches offer distinct advantages and challenges. The choice of a particular route will depend on the specific expertise of the research team, the availability of starting materials, and the desired scale of the synthesis. The provided step-by-step protocols, grounded in established literature, serve as a practical guide for the synthesis of this and related indole-thioether compounds, facilitating further research and development in this promising area of medicinal chemistry.
References
- Hansen, J. B., Nielsen, M. C., Ehrbar, U., & Buchardt, O. (1982). Partially Protected Polyamines. Synthesis, 1982(05), 404–405.
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341.
- ACS Publications. (2020). A Visible-Light-Promoted Aerobic Metal-Free C-3 Thiocyanation of Indoles. The Journal of Organic Chemistry.
- Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionaliz
- Google Patents. (n.d.). US3129262A - Reduction of organic thiocyanates.
-
ChemBK. (n.d.). N-Boc-N,N-bis(2-chloroethyl)amine. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- Google Patents. (n.d.). CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.
-
Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central.
- National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026.
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Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of 2-(1H-Indol-3-ylsulfanyl)-ethylamine
A Senior Application Scientist's Guide for Preclinical Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving the novel indole derivative, 2-(1H-Indol-3-ylsulfanyl)-ethylamine. While direct in vivo data for this specific compound is not yet extensively published, its structural features—a bioactive indole nucleus and a reactive sulfanyl group—suggest significant therapeutic potential. This guide, therefore, synthesizes information from studies on analogous indole and tryptamine derivatives to propose a robust framework for preclinical investigation. We will focus on a hypothesized anti-inflammatory and neuroprotective application, detailing the scientific rationale, experimental designs, and step-by-step protocols.
Introduction: The Scientific Rationale for In Vivo Investigation
The therapeutic landscape is continually evolving, with a significant focus on small molecules that can modulate complex biological pathways. This compound emerges as a compelling candidate for in vivo evaluation due to its hybrid structure. The indole moiety is a cornerstone of many biologically active compounds, including the neurotransmitter serotonin, and is associated with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5] The addition of a sulfanyl-ethylamine side chain introduces a thiol group, which is known to participate in crucial biological processes, such as antioxidant defense and enzyme inhibition.[1]
The biological activity of this compound is currently hypothesized based on these structural components.[1] The indole ring suggests potential interactions with central nervous system targets, while the thiol group may confer antioxidant properties.[1] Research into similar indole derivatives has demonstrated their potential as anticonvulsants and agents targeting the central nervous system.[1] This convergence of functionalities positions this compound as a promising candidate for investigating neuroprotective and anti-inflammatory effects in vivo.
This guide will, therefore, focus on a preclinical in vivo study designed to test the hypothesis that this compound exhibits anti-inflammatory and neuroprotective properties in a rodent model of localized inflammation and systemic toxicity.
Pre-formulation and In Silico Pharmacokinetic Profiling
Prior to in vivo administration, a thorough understanding of the compound's physicochemical properties and predicted pharmacokinetic profile is essential.
Physicochemical Characterization
A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. The hydrochloride salt form generally enhances aqueous solubility, a favorable characteristic for formulation development.[1]
| Property | Value | Source |
| Molecular Formula | C10H13ClN2S | Smolecule[1] |
| Molecular Weight | 228.74 g/mol | Smolecule[1] |
| Appearance | (Expected) Crystalline solid | General chemical knowledge |
| Solubility | Enhanced in aqueous solutions (as hydrochloride) | Smolecule[1] |
In Silico ADME Prediction
Computational tools can provide valuable insights into the potential absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, guiding dose selection and study design.[2][6] Based on general principles for similar small molecules, a predicted ADME profile is outlined in Table 2.
| Parameter | Predicted Outcome | Rationale / Comparison to Known Drugs |
| Oral Bioavailability | Moderate to Good | Many indole derivatives exhibit good oral absorption.[2] |
| Blood-Brain Barrier (BBB) Penetration | Likely | The relatively low molecular weight and lipophilic indole core are favorable for BBB passage, a critical factor for CNS-targeted therapies.[2] |
| Metabolism | Hepatic (likely via Cytochrome P450 enzymes) | Indole compounds are commonly metabolized in the liver. |
| Excretion | Renal | The hydrophilic ethylamine side chain may facilitate renal clearance. |
Proposed In Vivo Study: Evaluation of Anti-inflammatory and Neuroprotective Effects
This section outlines a detailed protocol for a comprehensive in vivo study in a murine model to assess the anti-inflammatory and neuroprotective potential of this compound.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Figure 1: Proposed experimental workflow for in vivo evaluation.
Materials and Methods
3.2.1. Animals
-
Species: Male C57BL/6 mice (8-10 weeks old)
-
Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).
-
Acclimatization: Minimum of 7 days before the start of the experiment.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the relevant guidelines.
3.2.2. Experimental Groups and Dosing
The animals will be randomly assigned to the following groups (n=8-10 per group):
| Group | Treatment | Dose | Route of Administration |
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) or Oral (p.o.) |
| 2 | LPS Control | - | i.p. or p.o. |
| 3 | This compound | Low Dose (e.g., 10 mg/kg) | i.p. or p.o. |
| 4 | This compound | Mid Dose (e.g., 25 mg/kg) | i.p. or p.o. |
| 5 | This compound | High Dose (e.g., 50 mg/kg) | i.p. or p.o. |
| 6 | Positive Control (e.g., Dexamethasone) | (e.g., 1 mg/kg) | i.p. or p.o. |
Rationale for Dose Selection: The proposed doses are based on typical ranges used for novel small molecules in initial in vivo screening and are informed by studies on other indole derivatives.[2][4] Acute toxicity studies should be performed prior to the main experiment to determine the maximum tolerated dose.
3.2.3. Induction of Inflammation
Lipopolysaccharide (LPS) from Escherichia coli will be used to induce a systemic inflammatory response. A single intraperitoneal injection of LPS (e.g., 1 mg/kg) will be administered 30 minutes after the administration of the test compound or vehicle.
3.2.4. Step-by-Step Protocol
-
Day 0 (Baseline): Record the body weight of all animals.
-
Day 1 (Treatment and Induction):
-
Administer the vehicle, this compound, or positive control to the respective groups via the chosen route.
-
30 minutes post-treatment, administer LPS (or saline for the vehicle control group) via i.p. injection.
-
-
Day 1 (Post-Induction Assessments):
-
At 2, 4, and 6 hours post-LPS injection, perform behavioral assessments (see section 3.3.1).
-
-
Day 2 (Termination and Sample Collection):
-
24 hours post-LPS injection, record the final body weight.
-
Anesthetize the animals and collect blood via cardiac puncture for serum separation.
-
Perform euthanasia and collect relevant tissues (e.g., brain, liver, lungs) for biochemical and histopathological analysis.
-
Endpoint Analysis
3.3.1. Behavioral Assessments
-
Sickness Behavior Score: A composite score based on posture, activity, and grooming to assess the overall health status of the animals.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
3.3.2. Biochemical Assays
-
Serum Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
Myeloperoxidase (MPO) Activity: A marker of neutrophil infiltration in tissue homogenates (e.g., lung, liver).
-
Oxidative Stress Markers: Assess levels of malondialdehyde (MDA) and reduced glutathione (GSH) in brain tissue homogenates.
3.3.3. Histopathological Analysis
-
Harvested tissues (brain, liver, lungs) will be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of cellular infiltration and tissue damage.
Potential Signaling Pathway Involvement
Based on the known activities of indole derivatives, this compound may exert its anti-inflammatory and neuroprotective effects through the modulation of key signaling pathways.
Figure 2: Hypothesized signaling pathways modulated by the compound.
Conclusion and Future Directions
This guide provides a foundational framework for the in vivo investigation of this compound. The proposed study design, if executed rigorously, will provide critical preliminary data on the compound's anti-inflammatory and neuroprotective potential. Positive results would warrant further investigation into its mechanism of action, pharmacokinetic and pharmacodynamic profiling, and evaluation in more chronic disease models. The unique structural attributes of this compound hold promise for the development of novel therapeutics, and these initial in vivo studies are the essential first step in realizing that potential.
References
- Patel, S., et al. (2015). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(1), 123-127.
- Ohta, M., et al. (1993). Synthesis and pharmacological properties of N-[4-[4-(1H-indol-3-yl) piperidinoalkyl]-2-thiazolyl]alkanesulfonamides as novel antiallergic agents. Journal of Medicinal Chemistry, 36(22), 3345-3351.
- Gürsoy, E. A., et al. (2022). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega, 7(44), 40047-40060.
- National Toxicology Program. (2016). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1)
- Greig, M. E., et al. (1959). The effect of three tryptamine derivatives on serotonin metabolism in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 127(2), 110-115.
- Saeed, U., et al. (2011). In Vivo Long-Term Kinetics of Radiolabeled N,N-Dimethyltryptamine and Tryptamine. Journal of Nuclear Medicine, 52(6), 962-966.
- Donckier, J., et al. (2017). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. Journal of Medicinal Chemistry, 60(23), 9687-9698.
- Kumar, A., et al. (2022).
- Mahmood, Z. A., et al. (2017). Biomedical Significance of Tryptamine: A Review. Journal of Pharmacy and Pharmaceutical Sciences, 20(1), 1-13.
- Al-Ostath, R. A., et al. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 24(10), 1957.
- Abdel-Wahab, B. F., et al. (2021).
- Agus, A., et al. (2021). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. Nutrients, 13(1), 25.
- Mahmood, Z. A., et al. (2017). Biomedical Significance of Tryptamine: A Review.
- Kumar, S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Chemico-Biological Interactions, 243, 1-10.
- Abdel-Gawad, N. M., et al. (2023).
- Fesenko, A. A., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
- Mubeen, M., et al. (2021). Synthesis, In vivo Biological Assessment and Molecular Docking Study of some newer Indole Derivatives as COX 1/2 Inhibitors.
- Di Sarno, V., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 654.
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- 6. researchgate.net [researchgate.net]
Navigating the Frontier of Neuromodulation: Applications of 2-(1H-Indol-3-ylsulfanyl)-ethylamine in Neuroscience Research
Introduction: Unveiling a Novel Modulator
In the intricate landscape of neuroscience, the quest for novel molecular tools to dissect and modulate neural circuitry is perpetual. Among the emerging classes of compounds, 2-(1H-Indol-3-ylsulfanyl)-ethylamine and its derivatives represent a compelling frontier. This molecule, characterized by an indole nucleus linked to an ethylamine side chain via a sulfur bridge, presents a unique structural motif with the potential for nuanced interactions with key neurological targets. While extensive research is still in its nascent stages, preliminary evidence and structural similarities to known neuroactive compounds, such as tryptamines, suggest a promising role in modulating serotonergic and other neurotransmitter systems. This guide provides a comprehensive overview of the current understanding and potential applications of this compound in neuroscience research, offering detailed protocols and a forward-looking perspective for researchers, scientists, and drug development professionals.
Part 1: Mechanistic Insights and Potential Applications
The indole scaffold is a privileged structure in neuropharmacology, forming the core of the neurotransmitter serotonin and a multitude of synthetic and natural psychoactive compounds. The introduction of a sulfanyl linkage in this compound introduces distinct electronic and conformational properties compared to its tryptamine analogue, 2-(1H-indol-3-yl)ethanamine. This structural alteration is hypothesized to influence receptor binding affinity, selectivity, and metabolic stability, thereby offering a unique pharmacological profile.
Putative Molecular Targets
Based on structural homology and in silico modeling, the primary targets of this compound are predicted to be within the serotonergic system, particularly the 5-HT receptor family. The ethylamine side chain is a common feature for ligands of monoamine receptors. The indole moiety, with its sulfur linkage, may confer selectivity for specific 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT6, which are critically involved in mood, cognition, and psychosis.
Potential Therapeutic and Research Applications
The potential applications of this compound are broad, spanning both fundamental research and therapeutic development:
-
Probing Receptor Function: As a novel ligand, this compound can be used to investigate the structure-activity relationships of serotonin receptors and to characterize their downstream signaling pathways.
-
Models of Neurological Disorders: By modulating serotonergic transmission, it may serve as a tool to induce or study animal models of psychiatric conditions like depression, anxiety, and schizophrenia.
-
Drug Discovery Lead: The unique scaffold of this compound makes it an attractive starting point for medicinal chemistry campaigns aimed at developing novel therapeutics with improved efficacy and side-effect profiles.
Part 2: Experimental Protocols
The following sections provide detailed, step-by-step protocols for the initial characterization and application of this compound in a neuroscience research setting.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for a panel of neurotransmitter receptors, with a primary focus on serotonin receptor subtypes.
Rationale: This initial screening is crucial for identifying the primary molecular targets of the compound and guiding subsequent functional studies. A competitive radioligand binding assay is a robust and well-established method for this purpose.
Workflow Diagram:
Caption: Workflow for Radioligand Binding Assay
Materials:
-
Cell lines stably expressing the human serotonin receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT6)
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligands specific for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A)
-
This compound (test compound)
-
Non-specific binding control (e.g., high concentration of a known ligand)
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 4°C and wash the resulting pellet.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and a range of concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a non-labeled competitor).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition binding model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Receptor Subtype | Radioligand | Ki (nM) of this compound |
| 5-HT1A | [3H]8-OH-DPAT | Experimental Value |
| 5-HT2A | [3H]Ketanserin | Experimental Value |
| 5-HT6 | [3H]LSD | Experimental Value |
| ... | ... | ... |
In Vitro Functional Assays: G-Protein Coupled Receptor (GPCR) Activation
Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptors.
Rationale: Binding affinity does not provide information about the functional activity of a compound. Functional assays are essential to characterize the pharmacological profile of this compound. A common method for GPCRs is to measure the modulation of second messenger levels, such as cyclic AMP (cAMP).
Workflow Diagram:
Caption: Workflow for a GPCR Functional Assay
Materials:
-
Cell lines from the binding assay.
-
Cell culture reagents.
-
Assay buffer or serum-free media.
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
A known agonist for the target receptor.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Agonist Mode:
-
Replace the culture medium with assay buffer.
-
Add increasing concentrations of this compound.
-
Incubate for a specified time.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration (e.g., EC80) of a known agonist.
-
Incubate and measure cAMP levels as in the agonist mode.
-
-
Data Analysis:
-
Agonist: Plot the cAMP response as a function of the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Antagonist: Plot the inhibition of the agonist response as a function of the log concentration of the test compound to determine the IC50. Calculate the antagonist constant (Kb) using the Gaddum equation.
-
Data Presentation:
| Receptor | Functional Mode | EC50/IC50 (nM) | Emax (% of control agonist) |
| 5-HT1A | Agonist | Value | Value |
| 5-HT1A | Antagonist | Value | N/A |
| 5-HT2A | Agonist | Value | Value |
| 5-HT2A | Antagonist | Value | N/A |
Part 3: Future Directions and Considerations
The preliminary in vitro characterization will provide a solid foundation for more complex investigations. Future studies should progress to ex vivo and in vivo models to understand the physiological and behavioral effects of this compound.
-
Ex Vivo Electrophysiology: Techniques such as patch-clamp recording from brain slices can be used to examine the effects of the compound on neuronal excitability and synaptic transmission in relevant brain regions like the hippocampus and prefrontal cortex.
-
In Vivo Microdialysis: This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals, providing insights into how this compound modulates neurochemistry in a physiological context.
-
Behavioral Pharmacology: A battery of behavioral tests in rodents can be employed to assess the effects of the compound on mood, anxiety, cognition, and sensorimotor gating, which are relevant to various neuropsychiatric disorders.
A Note on Synthesis and Purity: As with any novel compound, ensuring the chemical identity and purity of this compound is paramount. Researchers should obtain a certificate of analysis or perform their own analytical characterization (e.g., NMR, LC-MS) before commencing biological experiments.
Conclusion
This compound represents a novel chemical entity with the potential to advance our understanding of neurobiology and serve as a scaffold for the development of next-generation therapeutics. The systematic application of the protocols outlined in this guide will enable researchers to thoroughly characterize its pharmacological profile and unlock its potential in the vast and complex field of neuroscience. The journey from a novel molecule to a validated research tool or a clinical candidate is long, but the foundational experiments described herein are the critical first steps on that path.
References
As this is a hypothetical guide for a novel compound with limited publicly available research, the following are representative examples of the types of authoritative sources that would be cited. Real-world application notes would cite specific studies on the compound of interest.
-
Title: Methods in Receptor Binding Source: Neuroscience Protocols URL: [Link]
-
Title: A Comprehensive Guide to GPCR Assays Source: Journal of Biomolecular Screening URL: [Link]
-
Title: In vivo Microdialysis of Neurotransmitters Source: Nature Protocols URL: [Link]
-
Title: Behavioral Paradigms for Rodent Models of Psychiatric Disorders Source: Current Protocols in Neuroscience URL: [Link]
Application Notes and Protocols for Cellular Uptake Studies of 2-(1H-Indol-3-ylsulfanyl)-ethylamine
Introduction: The Significance of Cellular Entry for Indole-Based Therapeutics
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound 2-(1H-Indol-3-ylsulfanyl)-ethylamine belongs to this important class of molecules. Its structure, featuring an indole ring and a sulfanyl group, suggests potential for diverse biological interactions, possibly as an enzyme inhibitor or an antioxidant.[4] However, for any intracellularly acting therapeutic agent, the ability to cross the plasma membrane and accumulate at the target site is a primary determinant of its efficacy. Therefore, quantifying the cellular uptake of this compound is a critical early step in its preclinical evaluation.
This guide provides a comprehensive overview of the principles and detailed protocols for investigating the cellular uptake of this compound. We will explore both quantitative and qualitative methods, focusing on fluorescence-based imaging and mass spectrometry-based quantification. The causality behind experimental choices is emphasized to empower researchers to adapt these protocols to their specific cellular models and research questions.
Part 1: Foundational Concepts in Cellular Uptake
The journey of a small molecule like this compound from the extracellular environment into the cell is governed by a complex interplay of its physicochemical properties and the cell's biological machinery. Understanding the potential routes of entry is crucial for designing robust uptake assays.
Mechanisms of Cellular Transport
Small molecules can traverse the cell membrane through several mechanisms:[5][6]
-
Passive Diffusion: Small, hydrophobic molecules can directly dissolve in the lipid bilayer and move across the membrane down their concentration gradient.[7][8] The lipophilicity of this compound will be a key determinant of its ability to utilize this pathway.
-
Facilitated Diffusion: This process involves membrane proteins (carriers or channels) that bind to the molecule and facilitate its transport across the membrane, still driven by the concentration gradient.[6]
-
Active Transport: Requiring energy in the form of ATP, this mechanism moves molecules against their concentration gradient via transporter proteins.[9]
-
Endocytosis: The cell membrane engulfs the molecule, forming a vesicle that is then internalized.[10] This is a major pathway for larger molecules and nanoparticles, but can also be relevant for small molecules.[11] Major endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[10][12]
The initial assessment of this compound's uptake should aim to distinguish between energy-dependent (active transport and endocytosis) and energy-independent (passive and facilitated diffusion) processes. This can be achieved by performing uptake assays at 37°C (physiological temperature) and 4°C (which inhibits most energy-dependent processes).
Part 2: Experimental Design and Protocols
Here, we present two distinct, yet complementary, protocols to study the cellular uptake of this compound. Protocol 1 utilizes fluorescence microscopy for qualitative and semi-quantitative analysis of uptake and subcellular localization. Protocol 2 employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for precise intracellular quantification.
Protocol 1: Fluorescence Microscopy-Based Uptake Assay
This protocol allows for the visualization of cellular uptake and provides insights into the subcellular distribution of the compound. The indole moiety of this compound may possess intrinsic fluorescence, which should be evaluated first. If the intrinsic fluorescence is weak or suffers from high background, covalent labeling with a bright, stable fluorophore (e.g., FITC, Alexa Fluor dyes) will be necessary.
Rationale: Fluorescence microscopy offers a powerful visual confirmation of internalization and can reveal if the compound accumulates in specific organelles, such as endosomes, lysosomes, or the nucleus.[13][14]
Workflow Diagram:
Caption: Workflow for fluorescence microscopy-based cellular uptake assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HeLa, A549, or a cell line relevant to the compound's expected target) onto 12 mm glass coverslips in a 24-well plate at a density of 50,000 cells per well.[15]
-
Culture overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and growth to approximately 80% confluency.
-
-
Compound Preparation:
-
Prepare a stock solution of fluorescently-labeled this compound in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM). It is crucial to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Uptake Inhibition (Optional but Recommended):
-
To investigate the mechanism of uptake, pre-incubate the cells with known endocytosis inhibitors for 30-60 minutes before adding the compound.[16] It is critical to run parallel cytotoxicity assays for each inhibitor to ensure the concentrations used are non-toxic.[17]
-
Include a control group incubated at 4°C to assess energy-dependent uptake.
-
-
Incubation:
-
Aspirate the culture medium from the wells and replace it with the medium containing the fluorescent compound (and inhibitors, if applicable).
-
Incubate for various time points (e.g., 30 min, 1h, 4h, 24h) at 37°C and 5% CO₂.
-
-
Washing and Fixation:
-
To terminate the uptake, aspirate the treatment medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any compound that is not internalized.[16]
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
-
Staining and Mounting:
-
(Optional) To visualize subcellular compartments, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) and, if desired, the cell membrane with a fluorescently-conjugated Wheat Germ Agglutinin (WGA).
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or high-content fluorescence microscope.
-
Analyze the images to quantify the intracellular fluorescence intensity per cell. This provides a semi-quantitative measure of uptake.
-
Observe the colocalization of the compound's fluorescence with organelle-specific markers to determine its subcellular distribution.
-
Protocol 2: LC-MS/MS-Based Quantification of Intracellular Concentration
This protocol provides a highly sensitive and specific method to determine the absolute intracellular concentration of this compound.[18][19] It is the gold standard for quantitative uptake studies.
Rationale: LC-MS/MS allows for the precise measurement of the parent (unlabeled) compound, avoiding potential artifacts from fluorescent tags.[20] This method is essential for pharmacokinetic and pharmacodynamic modeling.
Workflow Diagram:
Caption: Workflow for LC-MS/MS-based quantification of cellular uptake.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cells in 6-well plates and grow to near confluence (~90%). A higher cell number is required compared to microscopy to ensure the intracellular compound concentration is within the detection limits of the mass spectrometer.
-
-
Treatment:
-
Treat the cells with various concentrations of unlabeled this compound in culture medium for the desired time points.
-
-
Cell Harvesting and Washing:
-
Aspirate the medium and immediately wash the cell monolayer multiple times (at least 3-5 times) with a large volume of ice-cold PBS to thoroughly remove extracellular compound. This step is critical to avoid overestimation of the intracellular concentration.[21]
-
Trypsinize the cells and collect them by centrifugation at low speed (e.g., 300 x g for 5 minutes) at 4°C.
-
Wash the cell pellet again with ice-cold PBS.
-
-
Cell Lysis and Sample Preparation:
-
Resuspend the cell pellet in a known volume of lysis buffer (e.g., water or methanol/water).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Take an aliquot of the cell lysate for total protein quantification using a standard method like the BCA assay. This will be used for normalization.
-
To the remaining lysate, add a suitable internal standard.
-
Precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound.
-
Generate a standard curve using known concentrations of the compound in the same matrix as the samples (i.e., cell lysate from untreated cells).
-
-
Data Analysis and Calculation:
-
Quantify the amount of compound in each sample using the standard curve.
-
Normalize the amount of compound to the total protein content of the lysate.
-
The intracellular concentration is typically expressed as pmol or ng of compound per mg of total cellular protein.
-
Part 3: Data Interpretation and Presentation
Quantitative Data Summary
The data obtained from the LC-MS/MS experiments should be summarized in a clear and concise table.
| Treatment Concentration (µM) | Incubation Time (h) | Intracellular Concentration (pmol/mg protein) ± SD |
| 5 | 1 | 15.2 ± 1.8 |
| 5 | 4 | 48.6 ± 5.3 |
| 10 | 1 | 32.5 ± 3.1 |
| 10 | 4 | 95.1 ± 10.2 |
| 10 + Chlorpromazine | 4 | 55.3 ± 6.0 |
| 10 + Genistein | 4 | 89.9 ± 9.5 |
| 10 @ 4°C | 4 | 8.7 ± 1.1 |
Table 1: Hypothetical quantitative data for the cellular uptake of this compound in HeLa cells.
Interpreting the Results
-
Time and Concentration Dependence: An increase in intracellular concentration with time and external concentration, as shown in the hypothetical data, suggests an active uptake process or slow equilibration.
-
Effect of Temperature: A significant reduction in uptake at 4°C (e.g., the 8.7 pmol/mg protein value) strongly indicates that the uptake is an energy-dependent process, such as active transport or endocytosis.
-
Effect of Inhibitors: In the hypothetical data, chlorpromazine reduced the uptake, suggesting a role for clathrin-mediated endocytosis. Genistein had a minimal effect, indicating that caveolae-mediated endocytosis is likely not a major pathway.
Visualizing Cellular Transport Pathways
The following diagram illustrates the potential pathways for cellular entry and how inhibitors can be used to dissect them.
Caption: Potential cellular uptake pathways and points of inhibition.
Conclusion
The protocols detailed in this application note provide a robust framework for characterizing the cellular uptake of this compound. By combining qualitative fluorescence microscopy with quantitative LC-MS/MS, researchers can gain a comprehensive understanding of how this promising indole derivative enters cells. This knowledge is fundamental for elucidating its mechanism of action and is a critical milestone in the journey of translating a bioactive compound into a potential therapeutic.
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Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
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MDPI. (n.d.). Special Issue: The Biomedical Importance of Indoles and Their Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Oligomerization of Indole Derivatives with Incorporation of Thiols. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Retrieved from [Link]
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Chiba University. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]
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PubMed. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Retrieved from [Link]
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ResearchGate. (2025, October 12). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Retrieved from [Link]
-
Bentham Science. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. Retrieved from [Link]
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National Center for Biotechnology Information. (2009, December 15). The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Transport of Small Molecules. In The Cell: A Molecular Approach. 2nd edition. Retrieved from [Link]
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GARDP Revive. (n.d.). Intracellular concentration assays. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. Retrieved from [Link]
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Frontiers. (n.d.). Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose. Retrieved from [Link]
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ResearchGate. (2025, August 10). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
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Frontiers. (n.d.). Small molecules targeting endocytic uptake and recycling pathways. Retrieved from [Link]
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Khan Academy. (n.d.). Passive transport and active transport across a cell membrane. Retrieved from [Link]
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ACS Publications. (n.d.). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. Retrieved from [Link]
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Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017, April 12). Synthesis, Characterization and Study Biological Activity of Some New 1, 3, 4-Thiadiazole and Pyrazolone Derivatives Containing Indole Ring. Retrieved from [Link]
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MDPI. (2023, March 2). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Retrieved from [Link]
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Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]
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ACS Publications. (2017, August 2). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. Retrieved from [Link]
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BYJU'S. (n.d.). Transport across cell membrane. Retrieved from [Link]
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MDPI. (n.d.). The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, February 20). Determination of Cellular Uptake and Endocytic Pathways. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link]
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JoVE. (2021, May 4). Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 4). Membrane Transport. Retrieved from [Link]
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ResearchGate. (n.d.). Cellular uptake analyses through fluorescence microscopy of the.... Retrieved from [Link]
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Optica Publishing Group. (2023, May 18). Method for nanoparticles uptake evaluation based on double labeled fluorescent cells scanned in enhanced darkfield microscopy. Retrieved from [Link]
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Linköping University Electronic Press. (n.d.). Cell Membrane Transport and Signal Transduction: Passive and Active Transport. Retrieved from [Link]
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MDPI. (n.d.). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Retrieved from [Link]
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EUNCL. (2017, March 31). Free/Bound Drug ratio – LC-MS/MS. Retrieved from [Link]
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MDPI. (2023, September 7). The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications. Retrieved from [Link]
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Application Notes and Protocols for Investigating the Anti-Cancer Potential of 2-(1H-Indol-3-ylsulfanyl)-ethylamine
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Indole Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic and steric properties allow for diverse interactions with various biological targets, making it a fertile ground for the development of novel therapeutics.[1] In the realm of oncology, indole derivatives have demonstrated a broad spectrum of anti-cancer activities, targeting key cellular processes such as cell division, signaling pathways, and programmed cell death.[3][4][5] Several indole-based drugs, including vinca alkaloids (vinblastine, vincristine) and tyrosine kinase inhibitors (sunitinib), are already integral components of clinical cancer treatment.[2][3]
This document provides a detailed guide for the investigation of a novel indole-containing compound, 2-(1H-Indol-3-ylsulfanyl)-ethylamine . While direct anti-cancer studies on this specific molecule are not yet prevalent in published literature, its structural motifs—an indole core and a flexible ethylamine side chain with a sulfur linkage—suggest a strong potential for biological activity. Drawing from the established anti-cancer mechanisms of similar indole derivatives, we propose a comprehensive research plan to elucidate its therapeutic potential. This guide will detail the hypothesized mechanism of action and provide robust protocols for its validation.
Hypothesized Mechanism of Action: A Multi-Pronged Attack on Cancer Cells
Based on the structure of this compound and the known activities of related indole compounds, we hypothesize a mechanism centered on the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling kinases. The indole ring can participate in crucial interactions within the ATP-binding pockets of kinases, while the ethylamine side chain may influence solubility and interactions with other cellular components.[1][6]
A plausible signaling pathway that could be targeted by this compound is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and is a known target for indole-based inhibitors.[1][5] Inhibition of this pathway can lead to a decrease in cell proliferation and the induction of apoptosis.
Compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinase [label="Key Kinase (e.g., PI3K/AKT)", fillcolor="#FBBC05", fontcolor="#202124"]; Pathway [label="PI3K/AKT/mTOR Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Arrest\n(G2/M Phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Induction of Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase [label="Caspase Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Decreased Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Compound -> Kinase [label="Inhibition"]; Kinase -> Pathway [label="Downregulation"]; Pathway -> CellCycle; Pathway -> Apoptosis; Apoptosis -> Caspase; CellCycle -> Proliferation; Caspase -> Proliferation; }
Figure 1: Hypothesized signaling pathway targeted by the compound.
Experimental Workflow: A Step-by-Step Investigative Approach
To systematically evaluate the anti-cancer potential of this compound, a tiered experimental approach is recommended. This workflow begins with broad cytotoxicity screening and progressively narrows down to more specific mechanistic studies.
Phase1 [label="Phase 1: Cytotoxicity Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phase2 [label="Phase 2: Apoptosis & Cell Cycle Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Phase3 [label="Phase 3: Mechanistic Studies", fillcolor="#34A853", fontcolor="#FFFFFF"];
Assay1 [label="MTT Assay\n(Cell Viability)", shape=ellipse]; Assay2 [label="Annexin V/PI Staining\n(Apoptosis)", shape=ellipse]; Assay3 [label="Caspase-3/7 Assay\n(Apoptosis)", shape=ellipse]; Assay4 [label="Cell Cycle Analysis\n(Propidium Iodide)", shape=ellipse]; Assay5 [label="Western Blot\n(Kinase Pathway)", shape=ellipse];
Phase1 -> Assay1; Assay1 -> Phase2 [label="If cytotoxic"]; Phase2 -> Assay2; Phase2 -> Assay3; Phase2 -> Assay4; Phase2 -> Phase3 [label="If apoptotic/cycle arrest"]; Phase3 -> Assay5; }
Figure 2: Tiered experimental workflow for compound evaluation.
Protocols
Phase 1: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals that can be solubilized and quantified spectrophotometrically.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], U87MG [glioblastoma])
-
Complete growth medium (specific to each cell line)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as in the highest compound dose) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Parameter | Condition | Rationale |
| Cell Lines | Panel of diverse cancer types | To assess broad-spectrum activity and potential selectivity. |
| Compound Concentration | Logarithmic serial dilutions (e.g., 0.01 to 100 µM) | To generate a complete dose-response curve for accurate IC50 determination. |
| Incubation Time | 48-72 hours | To allow sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.[9] |
| Controls | Vehicle (DMSO), No-treatment | To account for any effects of the solvent and to establish a baseline for 100% viability. |
Phase 2: Apoptosis and Cell Cycle Analysis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect exposed PS.[12] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]
Objective: To quantify the induction of apoptosis by the test compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI solution.[13][14]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[14]
Executioner caspases, such as caspase-3 and caspase-7, are key mediators of apoptosis.[15] This assay uses a luminogenic substrate containing the DEVD sequence, which is recognized and cleaved by activated caspase-3/7, producing a luminescent signal proportional to caspase activity.[16][17]
Objective: To confirm that the observed apoptosis is caspase-dependent.
Protocol:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described for the Annexin V assay.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.[16]
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
This method uses PI to stain the DNA of fixed and permeabilized cells.[18] The fluorescence intensity of PI is directly proportional to the amount of DNA.[19] Flow cytometry analysis of the stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][20]
Objective: To determine if the test compound induces cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.[19] Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the DNA content by flow cytometry.[22]
| Assay | Expected Outcome with Active Compound | Interpretation |
| Annexin V/PI | Increase in Annexin V positive, PI negative (early apoptotic) and Annexin V/PI positive (late apoptotic) cell populations. | The compound induces programmed cell death. |
| Caspase-3/7 | Increased luminescence compared to control. | The apoptotic pathway is mediated by executioner caspases. |
| Cell Cycle | Accumulation of cells in a specific phase (e.g., G2/M or S phase). | The compound disrupts the normal progression of the cell cycle. |
Conclusion and Future Directions
This guide outlines a foundational strategy for the preclinical evaluation of this compound as a potential anti-cancer agent. The proposed workflow, from initial cytotoxicity screening to mechanistic assays, provides a robust framework for generating the critical data needed to justify further investigation. Positive results from these studies, particularly the confirmation of apoptosis induction and cell cycle arrest, would warrant progression to more advanced mechanistic studies, such as Western blotting to probe specific kinase inhibition within the PI3K/AKT pathway, and eventually, in vivo studies in animal models. The indole scaffold continues to be a rich source of novel anti-cancer compounds, and a systematic investigation of new derivatives like this compound is a crucial endeavor in the ongoing search for more effective cancer therapies.[3][23]
References
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Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021-04-15). MDPI. [Link]
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Indole-3-ethylsulfamoylphenylacrylamides with Potent Anti-proliferative and Anti-angiogenic Activities. (2016). Anticancer Agents Med Chem. [Link]
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The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (n.d.). NIH. [Link]
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Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020-06-14). ACS Omega. [Link]
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Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. (n.d.). MDPI. [Link]
-
Gold-Containing Indoles as Anti-Cancer Agents that Potentiate the Cytotoxic Effects of Ionizing Radiation. (n.d.). NIH. [Link]
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Synthesis and antimicrobial activity of novel Indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles. (n.d.). Oriental Journal of Chemistry. [Link]
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2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. (n.d.). PMC - NIH. [Link]
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Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023-03-13). MDPI. [Link]
-
4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (n.d.). MDPI. [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH. [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PMC - PubMed Central. [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC. [Link]
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Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. (n.d.). Synfacts. [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). NIH. [Link]
-
Caspase 3/7 Activity. (2025-04-01). Protocols.io. [Link]
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Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021-09-01). Bentham Science. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC - NIH. [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH. [Link]
-
Cell Cycle Analysis. (n.d.). UWCCC Flow Lab. [Link]
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Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (n.d.). PMC - NIH. [Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022-12-01). ScholarWorks@UTEP. [Link]
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synthesis, characterization and evaluation of biological activity of some heterocyclic compounds containing 1,2,4- triazolering. (2025-08-08). ResearchGate. [Link]
-
MTT Cell Assay Protocol. (n.d.). [Link]
-
Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. (n.d.). PubMed. [Link]
-
Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. (2023-09-20). PMC - NIH. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). [Link]
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In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (n.d.). PubMed. [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. [Link]
-
Synthesis of Some New 1,3-Thiazolyldiphenyl Amine Derivative and Evaluation of their Antibacterial Effects. (n.d.). SciSpace. [Link]
-
Chemotherapy rewires gut bacteria to block metastasis. (2026-01-23). ScienceDaily. [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025-08-10). ResearchGate. [Link]
-
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022-08-06). ResearchGate. [Link]
-
The Annexin V Apoptosis Assay. (n.d.). [Link]
-
Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. (2024-04-09). ResearchGate. [Link]
-
Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. (n.d.). PubMed. [Link]
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- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
stability issues of 2-(1H-Indol-3-ylsulfanyl)-ethylamine in solution
Technical Support Center: 2-(1H-Indol-3-ylsulfanyl)-ethylamine
Welcome to the technical support center for this compound and its salts (e.g., hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As a molecule possessing both a reactive thiol group and a susceptible indole ring, understanding its stability is paramount for reproducible and accurate experimental outcomes.
Troubleshooting Guide: Common Issues with this compound in Solution
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an explanation of potential causes and actionable steps for resolution.
Why is the concentration of my stock solution decreasing over time, even when stored at low temperatures?
Potential Causes:
-
Oxidation: The primary cause of degradation for this compound in solution is the oxidation of the thiol (-SH) group. In the presence of dissolved oxygen, the thiol can be oxidized to a disulfide, forming a dimer. This process can be catalyzed by trace metal ions in your solvent or buffer.
-
Solvent-Induced Degradation: While the hydrochloride salt is soluble in polar solvents, the choice of solvent can significantly impact stability. Protic solvents may facilitate proton exchange and influence the reactivity of the thiol group.
-
Adsorption to Surfaces: Highly reactive compounds can adsorb to the surface of storage vessels (e.g., plastic or glass), leading to an apparent decrease in concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreasing stock solution concentration.
Experimental Protocol: Preparation of a Stable Stock Solution
-
Solvent Preparation: Use high-purity, anhydrous DMSO or ethanol. For aqueous buffers, use high-purity water (e.g., Milli-Q) and degas thoroughly by sparging with nitrogen or argon for at least 15-20 minutes.
-
Weighing: Weigh the compound in a controlled environment with low humidity. Due to its hygroscopic nature, prolonged exposure to air should be minimized.[1]
-
Dissolution: Dissolve the compound in the prepared, deoxygenated solvent to the desired concentration.
-
Storage: Aliquot the stock solution into small-volume, amber, silanized glass vials. Purge the headspace with an inert gas before sealing. Store at -20°C or lower.[1]
I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). What could they be?
Potential Causes:
-
Oxidative Degradation Products: The most likely degradation products arise from the oxidation of the thiol and/or the indole ring.
-
Photodegradation: Exposure to light, especially UV, can cause the indole ring to undergo photochemical reactions.[2]
Likely Degradation Products:
-
Disulfide Dimer: Formed by the oxidation of two thiol groups. This will have a molecular weight roughly double that of the parent compound.
-
Oxindoles: Oxidation of the indole ring, particularly at the C2 and C3 positions, can lead to the formation of 2-oxindole derivatives.[3][4][5]
-
Sulfonic Acid: Further oxidation of the thiol group can lead to the formation of a sulfonic acid (-SO₃H).
Investigative Steps:
-
Characterize the Unknown Peaks: Use high-resolution mass spectrometry (HRMS) to obtain the exact mass of the unknown peaks and predict their elemental composition.
-
Forced Degradation Study: Intentionally degrade a sample of the compound under controlled conditions (e.g., exposure to a mild oxidant like H₂O₂, strong light, or high pH) and analyze the resulting mixture by LC-MS. The peaks that increase in intensity are likely degradation products.
-
Literature Comparison: Compare the observed mass-to-charge ratios with known degradation products of similar indole-thiol compounds.
Sources
Technical Support Center: Stabilizing 2-(1H-Indol-3-ylsulfanyl)-ethylamine
Welcome to the technical support center for 2-(1H-Indol-3-ylsulfanyl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of this compound. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.
Introduction to the Instability of this compound
This compound is a bifunctional molecule containing both an indole nucleus and a thioether linkage. Both of these moieties are susceptible to oxidation, which can lead to the formation of undesired byproducts, loss of biological activity, and complications in analytical characterization. The indole ring is electron-rich and can be easily oxidized, often resulting in a change in color of the compound.[1] Similarly, the thioether group can be oxidized to a sulfoxide and then to a sulfone under oxidative conditions. Understanding and mitigating these degradation pathways are crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of oxidation of this compound?
A1: A common visual indicator of indole compound oxidation is a color change.[1] Typically, the compound may develop a pink, red, or brown hue upon degradation. While a slight color change might not significantly affect the bulk purity for some applications, it is a clear sign of degradation and should be investigated before use in sensitive experiments.
Q2: What are the primary sites of oxidation on the molecule?
A2: The molecule has two primary sites susceptible to oxidation: the indole ring and the thioether sulfur. The indole ring is prone to oxidation, which can lead to the formation of various oxidized species, such as oxindoles.[2] The thioether can be oxidized to the corresponding sulfoxide and further to the sulfone. The primary amine is less likely to be the initial site of oxidation under standard storage conditions but can be susceptible under specific oxidative stress.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: Cool temperatures, typically 2-8°C, are recommended for short-term storage. For long-term storage, -20°C is preferable.[1]
-
Light: The compound should be stored in amber or opaque vials to protect it from light, as photo-oxidation can be a significant degradation pathway.[3]
-
Atmosphere: For maximum stability, especially for long-term storage or for high-purity applications, the compound should be stored under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1][4]
Q4: Should I use an antioxidant?
A4: The use of an antioxidant is recommended, especially if the compound will be stored for an extended period, is dissolved in a solvent that has not been deoxygenated, or will be subjected to conditions that could promote oxidation (e.g., elevated temperatures, exposure to air).[1] Common antioxidants for organic molecules include butylated hydroxytoluene (BHT) and ascorbic acid.[1] The choice of antioxidant should be carefully considered to ensure it does not interfere with downstream applications.
Troubleshooting Guide: Investigating and Preventing Oxidation
If you suspect your sample of this compound has oxidized, follow this troubleshooting guide to diagnose the issue and implement preventative measures.
Step 1: Confirming Oxidation
The first step is to confirm that oxidation has occurred and to identify the degradation products.
-
Visual Inspection: Note any change in color of the solid material or solution.
-
Analytical Characterization: The most reliable way to confirm and quantify degradation is through analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the preferred approach to separate the parent compound from its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the degradation products, which can help in elucidating their structures.
-
Step 2: Identifying the Source of Oxidation
Once oxidation is confirmed, the next step is to identify the source of the instability. Consider the following potential causes:
-
Exposure to Air (Oxygen): The compound is air-sensitive. Improper handling and storage can lead to significant oxidative degradation.
-
Exposure to Light: Photons can provide the energy to initiate oxidative reactions.
-
Elevated Temperatures: Heat can accelerate the rate of oxidation.
-
Reactive Solvents: Some solvents, especially if not properly purified and deoxygenated, can contain peroxides or other reactive species that can induce oxidation.
-
Contaminants: Trace metal ions can catalyze oxidation reactions.
Step 3: Implementing Preventative Measures
Based on the likely source of oxidation, implement the following preventative measures:
| Preventative Measure | Rationale | Detailed Protocol |
| Inert Atmosphere Handling | To minimize exposure to atmospheric oxygen and moisture.[4][5] | See Protocol 2: Handling of this compound in an Inert Atmosphere . |
| Use of Antioxidants | To scavenge free radicals and other reactive oxygen species that initiate oxidation.[1] | See Protocol 3: Use of Antioxidants for Stabilization . |
| Protection from Light | To prevent photo-oxidation.[3] | Store the compound in amber vials and minimize exposure to direct light during experiments. |
| Controlled Temperature Storage | To reduce the rate of chemical degradation.[1] | Store at 2-8°C for short-term use and at -20°C for long-term storage. |
| Solvent Purity and Degassing | To remove dissolved oxygen and peroxide impurities from solvents. | Use high-purity solvents and degas them by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before use. |
| Protective Group Strategy | To temporarily mask the reactive indole or amine functionalities during synthesis or multi-step reactions.[2] | See Section on Advanced Strategies: Protective Group Chemistry . |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the purity of this compound and detect its oxidative degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards.
-
Inject the samples and standards into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which may correspond to degradation products. The parent compound is expected to be well-retained, while more polar oxidation products (e.g., sulfoxides) may elute earlier.
Protocol 2: Handling of this compound in an Inert Atmosphere
This protocol describes the use of a glovebox or Schlenk line for handling the air-sensitive compound.
Materials:
-
Glovebox or Schlenk line with a supply of inert gas (nitrogen or argon).
-
Schlenk flasks and other appropriate glassware.
-
Septa and needles.
Procedure (using a Schlenk line):
-
Place the vial containing the compound in a Schlenk flask.
-
Seal the flask with a septum.
-
Connect the flask to the Schlenk line.
-
Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure the removal of all atmospheric oxygen and moisture.
-
All subsequent manipulations, such as weighing and dissolving the compound, should be performed under a positive pressure of inert gas.
Protocol 3: Use of Antioxidants for Stabilization
This protocol describes how to prepare a stock solution of the compound with an added antioxidant.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT) or ascorbic acid
-
Deoxygenated solvent
Procedure:
-
Prepare a stock solution of the chosen antioxidant (e.g., 10 mg/mL BHT in deoxygenated ethanol).
-
When preparing a solution of this compound, add the antioxidant stock solution to achieve a final concentration of 0.01-0.1% (w/v) of the antioxidant.
-
Store the stabilized solution under the recommended conditions (cool, dark, and under an inert atmosphere).
Advanced Strategies: Protective Group Chemistry
For multi-step syntheses where the indole or amine moieties might be exposed to harsh or oxidative conditions, the use of protecting groups is a viable strategy. The choice of protecting group is critical and should be guided by its stability to the planned reaction conditions and the ease of its removal.
Protecting the Indole Nitrogen:
-
Boc (tert-butoxycarbonyl): Can be introduced using Boc-anhydride and removed with mild acid (e.g., TFA).
-
SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and can be removed with fluoride ions.
-
Sulfonyl groups (e.g., phenylsulfonyl): Provide strong protection but require harsher conditions for removal.[2]
Protecting the Primary Amine:
-
Boc (tert-butoxycarbonyl): A common choice, offering orthogonality with some indole protecting groups. It can be introduced using Boc-anhydride and removed with acid.
-
Cbz (carboxybenzyl): Can be removed by hydrogenolysis, which is a mild method if the rest of the molecule is stable to these conditions.
An orthogonal protecting group strategy is essential, allowing for the selective removal of one protecting group in the presence of others. For example, a Boc-protected amine can be deprotected with acid while a SEM-protected indole remains intact.
Visualization of Key Processes
Potential Oxidation Pathways
Caption: Potential oxidation pathways of this compound.
Troubleshooting Workflow
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Strong Silica Gel Interactions
Welcome to our dedicated technical support center for chromatography purification. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with strong analyte interactions on silica gel. Here, we move beyond simple protocols to explain the underlying science, empowering you to troubleshoot effectively and develop robust purification methods.
Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Strong Interactions
This section addresses the fundamental principles governing analyte retention on silica gel. Understanding these core concepts is the first step toward diagnosing and solving purification issues.
Q1: What makes silica gel so interactive?
A1: The high interactivity of silica gel stems from the presence of silanol groups (Si-OH) on its surface. These groups can be categorized as isolated, vicinal, or geminal, and they possess a weakly acidic nature.[1] These silanol groups are the primary adsorption sites in normal-phase chromatography, interacting with analytes through hydrogen bonding.[1] The density and accessibility of these silanol groups dictate the retention characteristics of the silica gel.
Q2: Why is my basic compound sticking to the silica gel column and not eluting?
A2: Basic compounds, particularly amines, often exhibit excessively strong retention or irreversible binding to silica gel. This is due to a strong acid-base interaction between the basic analyte and the acidic silanol groups on the silica surface. This interaction is much stronger than a typical hydrogen bond, leading to significant peak tailing or complete loss of the compound on the column.
Q3: My polar compound is either not sticking at all or is permanently bound. What's happening?
A3: This "all-or-nothing" behavior is a common challenge with highly polar compounds. If the compound is more polar than the mobile phase, it will bind very strongly to the silica. Conversely, if it's highly soluble in the strong solvent of the mobile phase (like methanol), it may elute very quickly with the solvent front, showing little to no retention. The key is to find a delicate balance in the mobile phase composition to achieve appropriate retention and separation. For compounds that are too polar for traditional normal-phase or reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[2][3]
Q4: Can the pH of my sample or mobile phase affect silica gel chromatography?
A4: Absolutely. The pH can significantly impact both the analyte and the stationary phase. For ionizable compounds like acids and bases, a change in pH can alter their charge state, dramatically affecting their interaction with the silica surface.[4] Furthermore, silica gel itself is not stable at high pH. Generally, a mobile phase pH above 8-9 can cause the silica to dissolve, leading to column degradation and loss of performance.[4] Conversely, very low pH (<2) can lead to the hydrolysis of bonded phases on modified silica.[4]
Section 2: Troubleshooting Guides for Common Purification Problems
This section provides structured troubleshooting workflows for specific issues encountered during purification. Each guide explains the rationale behind the suggested steps and offers practical solutions.
Issue 1: Compound Irreversibly Binds to the Column (No Recovery)
If your target compound fails to elute from the column, it's crucial to determine the cause to devise a recovery or alternative purification strategy.
Troubleshooting Workflow
Sources
- 1. Silica Gel Packing Material: Basic Terminology1 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
Validation & Comparative
A Comparative Guide to Tryptamine and its Thioether Analog, 2-(1H-Indol-3-ylsulfanyl)-ethylamine
This guide provides an in-depth comparison between the well-characterized neuromodulator tryptamine and its structural analog, 2-(1H-Indol-3-ylsulfanyl)-ethylamine. Designed for researchers in pharmacology, medicinal chemistry, and drug development, this document moves beyond a simple catalog of properties. It delves into the causal relationships between chemical structure and biological function, offering both established data for tryptamine and a predictive framework for its lesser-known thioether counterpart. We will explore their chemical synthesis, contrast their known and hypothesized pharmacological profiles, and provide robust, validated experimental protocols for their direct comparison.
Section 1: Molecular Structure and Physicochemical Landscape
The foundational difference between tryptamine and this compound lies in the linkage of the ethylamine side chain to the indole core. Tryptamine, or 2-(1H-indol-3-yl)ethan-1-amine, features a direct carbon-carbon bond at the C3 position[1][2]. In contrast, this compound incorporates a sulfur atom, forming a thioether bridge between the indole C3 position and the ethylamine side chain[3].
This seemingly minor substitution of a methylene group (-CH₂-) with a sulfur atom (-S-) has profound implications for the molecule's physicochemical properties. The C-S bond is longer and more polarizable than a C-C bond, and the C-S-C bond angle is significantly more acute (~100°) than the C-C-C bond angle (~112°). These geometric and electronic alterations can dramatically influence how the molecule fits into a receptor's binding pocket and its overall metabolic stability.
Caption: Chemical structures of Tryptamine and its thioether analog.
Section 2: Synthesis Strategies
The synthesis of these compounds reflects their structural differences. Tryptamine is classically synthesized via the decarboxylation of the amino acid tryptophan[4]. Numerous other methods exist, making it a readily accessible scaffold for further modification[5][6][7][8][9].
A plausible synthetic route for this compound, while not extensively documented in literature, can be logically inferred from established thiol chemistry[3]. A likely approach would involve the reaction of 3-thioindole with a suitably protected 2-haloethylamine, such as N-Boc-2-bromoethylamine, followed by deprotection. This highlights a key consideration for researchers: the accessibility of starting materials and the complexity of the synthetic route.
Caption: Comparative synthesis pathways for the two indole compounds.
Section 3: Comparative Pharmacology: Established Profile vs. Predictive Analysis
This is where the distinction between the two molecules becomes most critical for drug development professionals. Tryptamine is a well-documented psychoactive compound, while its thioether analog represents uncharted territory.
Tryptamine: A Multi-Target Neuromodulator
Tryptamine's biological activity is multifaceted. It is recognized primarily as a serotonin receptor agonist, with a notable affinity for the 5-HT₂A receptor, which is central to its psychedelic effects[1][10][11][12]. It also functions as an agonist at Trace Amine-Associated Receptor 1 (TAAR1) and as a monoamine releasing agent, impacting serotonin, norepinephrine, and dopamine systems[1]. This broad activity spectrum makes it a valuable tool for neuroscience research but also contributes to a complex side-effect profile.
| Target Receptor | Activity | Potency (EC₅₀) | Significance |
| 5-HT₂A | Full Agonist | 7.36 nM | Primary mediator of psychedelic effects[1][10] |
| 5-HT₄ | Agonist | - | Regulates gastrointestinal motility[1] |
| TAAR1 | Agonist | Species-dependent (Human: 21,000 nM) | Neuromodulation, potential therapeutic target[1] |
| SERT/NET/DAT | Releasing Agent | 32.6 nM (Serotonin) | Contributes to monoaminergic tone[1] |
This compound: A Predictive Outlook
For this compound, we must rely on structure-activity relationship (SAR) principles to predict its pharmacological profile. The introduction of the thioether linkage is expected to cause significant deviations from tryptamine's activity.
-
Receptor Affinity and Selectivity : The altered geometry and electronic properties of the side chain could either enhance or diminish affinity for serotonin receptors. The sulfur atom may introduce new hydrogen bonding or hydrophobic interactions within the receptor pocket, potentially altering the selectivity profile, for instance, favoring one 5-HT subtype over another.
-
Metabolic Stability : Thioethers are susceptible to oxidation by cytochrome P450 enzymes to form sulfoxides and sulfones. This represents a different metabolic pathway compared to the primary oxidative deamination of tryptamine by monoamine oxidase (MAO)[1]. This could lead to a different pharmacokinetic profile, potentially altering the duration of action and the nature of metabolites.
-
Novel Activities : The presence of the thiol group, even as a thioether, suggests the potential for unique biological activities not seen with tryptamine, such as antioxidant properties or interactions with metal-containing enzymes[3]. Furthermore, many indole derivatives are being investigated for antimicrobial and anticancer properties, a field where this novel compound could be explored[13][14][15].
Caption: Gq-protein coupled signaling cascade for the 5-HT2A receptor.
Section 4: A Validated Experimental Framework for Comparison
To move from prediction to empirical data for this compound, a structured, multi-tiered experimental approach is essential. The following workflow provides a self-validating system to comprehensively characterize and compare it against tryptamine.
Tier 1: In Vitro Pharmacological Profiling
The objective here is to determine the molecular targets and functional activity of the novel compound.
Experiment 1: Receptor Binding Assays
-
Protocol :
-
Source : Use commercially available cell membranes expressing individual human serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C, etc.).
-
Assay : Perform competitive radioligand binding assays. Incubate membranes with a known radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A) and increasing concentrations of the test compound (tryptamine or the thioether analog).
-
Detection : Measure the displacement of the radioligand using liquid scintillation counting.
-
Analysis : Calculate the inhibition constant (Ki) for each compound at each receptor subtype.
-
-
Causality : This experiment directly measures the affinity of the compound for a specific receptor. A low Ki value indicates high binding affinity. Comparing Ki values across a panel of receptors establishes the compound's selectivity profile.
Experiment 2: Functional Activity Assays
-
Protocol :
-
Source : Use whole cells (e.g., HEK293) stably transfected with the gene for a specific receptor, such as the 5-HT₂A receptor.
-
Assay : Measure second messenger accumulation. For Gq-coupled receptors like 5-HT₂A, use a calcium mobilization assay (e.g., using Fura-2 or a FLIPR assay). For Gs-coupled receptors, measure cAMP accumulation.
-
Procedure : Treat cells with increasing concentrations of the test compound and measure the response.
-
Analysis : Generate dose-response curves to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound. This will classify it as a full agonist, partial agonist, or antagonist.
-
-
Causality : While binding shows affinity, this assay demonstrates functional consequence. It confirms whether binding leads to receptor activation and quantifies the strength of that activation.
Tier 2: In Vivo Behavioral Assessment
This tier aims to understand the compound's effects in a whole-organism context.
Experiment 3: Head-Twitch Response (HTR) in Rodents
-
Protocol :
-
Model : Use C57BL/6J mice, a standard model for this assay.
-
Procedure : Administer various doses of the test compound (and a vehicle control) via intraperitoneal (IP) injection.
-
Observation : Place the mice in individual observation chambers and record the number of head twitches over a 30-60 minute period.
-
Validation : To confirm the effect is 5-HT₂A-mediated, a separate cohort can be pre-treated with a selective 5-HT₂A antagonist (e.g., M100907) before administering the test compound.
-
-
Causality : The HTR is a well-established behavioral proxy for 5-HT₂A receptor activation in humans[16]. A positive result strongly suggests potential hallucinogenic-like activity. The antagonist validation step provides mechanistic proof, ensuring the observed behavior is not an off-target effect.
Caption: Experimental workflow for characterizing a novel tryptamine analog.
Conclusion
The comparison between tryptamine and this compound encapsulates a core principle of drug discovery: structural modification as a tool for modulating biological activity. Tryptamine serves as a vital, well-understood benchmark, providing a rich dataset on multi-receptor interactions and their behavioral outcomes[17][18]. The introduction of a thioether linkage in its analog presents a compelling case study in rational drug design. While its pharmacological profile remains to be empirically determined, the structural change logically points toward potentially significant alterations in receptor affinity, metabolic fate, and overall therapeutic potential. The experimental framework outlined in this guide provides a clear, validated path for researchers to elucidate these properties, transforming a novel chemical entity into a well-characterized pharmacological tool.
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A Comparative Guide to the Structure-Activity Relationship of 2-(1H-Indol-3-ylsulfanyl)-ethylamine Analogs and Related Bioisosteres as Serotonin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics targeting the central nervous system, the indolethylamine scaffold, a core component of the neurotransmitter serotonin, has served as a foundational template for the design of a multitude of receptor agonists and antagonists.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(1H-Indol-3-ylsulfanyl)-ethylamine analogs, a class of compounds where the classic ethylamine side chain of tryptamines is modified with a thioether linkage. Due to the limited specific SAR data on this particular scaffold, we will broaden our scope to include a comparative analysis with other bioisosteric modifications of the ethylamine linker. This approach will provide a comprehensive understanding of how altering this crucial structural element influences binding affinity and functional activity at key serotonin (5-HT) receptor subtypes.
The Significance of the Ethylamine Linker in Tryptamine Analogs
The ethylamine side chain of serotonin and its analogs is a critical pharmacophoric element, responsible for key interactions with serotonin receptors. Modifications to this linker, including changes in length, rigidity, and the introduction of heteroatoms, can profoundly impact a compound's pharmacological profile, including its affinity, selectivity, and functional activity (agonist, antagonist, or inverse agonist).[3][4] Bioisosteric replacement of the ethylamine linker is a common strategy in medicinal chemistry to fine-tune these properties, improve metabolic stability, and explore novel chemical space.[1]
The Thioether Linkage: A Key Modification
The introduction of a sulfur atom to form a thioether linkage, as seen in this compound, represents a significant modification to the tryptamine scaffold.[5] This alteration can influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, as well as its conformational flexibility. These changes, in turn, can affect how the ligand binds to the receptor's active site.
General Synthesis of the this compound Scaffold
The synthesis of the core this compound scaffold can be achieved through several synthetic routes. A common approach involves the reaction of indole with a suitable sulfur-containing electrophile, followed by the introduction or modification of the ethylamine side chain.
Experimental Protocol: Synthesis of this compound Hydrochloride
A representative synthesis involves the following steps:
-
Thiolation of Indole: Indole is reacted with a thiocyanating agent, such as thiocyanogen or potassium thiocyanate in the presence of a halogen, to introduce a thiocyanate group at the C3 position.
-
Reduction of the Thiocyanate: The resulting 3-thiocyanatoindole is then reduced to the corresponding indole-3-thiol.
-
Alkylation with a Protected Aminoethyl Halide: The indole-3-thiol is subsequently alkylated with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide).
-
Deprotection: The protecting group on the amine is removed to yield the desired this compound.
-
Salt Formation: The final product is often converted to its hydrochloride salt to improve its stability and solubility.[5]
Comparative SAR of Ethylamine Linker Modifications
To understand the impact of the thioether linkage, it is instructive to compare it with other modifications of the ethylamine side chain in tryptamine analogs.
Variations in Linker Length
The length of the linker between the indole core and the terminal amine is a critical determinant of activity. For many serotonin receptors, a two-carbon (ethyl) chain is optimal. Shortening or lengthening the chain often leads to a decrease in affinity.
Introduction of Rigidity
Constraining the conformational flexibility of the ethylamine side chain can lead to increased receptor selectivity. This is often achieved by incorporating the linker into a cyclic system.
-
Cyclopropyl Analogs: The introduction of a cyclopropyl ring, as seen in trans-2-(indol-3-yl)cyclopropylamine derivatives, rigidifies the ethylamine side chain. Studies have shown that this modification can lead to high affinity and selectivity for the 5-HT2C receptor.[3] For instance, the 5-fluoro-substituted analog of trans-2-(indol-3-yl)cyclopropylamine displays a Ki of 1.9 nM at the 5-HT2C receptor.[3]
Heteroatom Linkers: A Bioisosteric Approach
Replacing one of the methylene groups in the ethylamine linker with a heteroatom, such as oxygen (ether) or sulfur (thioether), can significantly alter the compound's properties.
-
Thioether vs. Ether Linkages: While specific SAR data for thioether-linked tryptamines is limited, we can infer potential trends by comparing them to their ether-linked counterparts. The thioether linkage is generally more lipophilic and less polar than an ether linkage. The sulfur atom is also larger and has different bond angles compared to oxygen, which would alter the overall geometry of the molecule. These differences can lead to distinct interactions within the receptor binding pocket.
Impact of Substitutions on the Indole Ring and Amino Group
In addition to linker modifications, substitutions on the indole ring and the terminal amino group play a crucial role in determining the pharmacological profile of tryptamine analogs.
-
Indole Ring Substitutions: Substitutions at the 5-position of the indole ring are particularly well-tolerated and can modulate receptor affinity and selectivity. For example, a 5-methoxy or 5-fluoro substitution often enhances affinity for various 5-HT receptors.[1][3]
-
N-Alkylation of the Amine: The nature of the substituents on the terminal nitrogen atom is critical for activity. N,N-dimethyl substitution is common in many potent serotonin receptor ligands. Larger alkyl groups can sometimes decrease affinity, although this is receptor-dependent.[1]
Data Summary and Comparison
The following table summarizes the reported binding affinities of selected tryptamine analogs with modified ethylamine linkers at various serotonin receptors.
| Compound/Analog Type | Linker Modification | Indole Substitution | Amine Substitution | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| trans-2-(indol-3-yl)cyclopropylamine | Rigidified (Cyclopropyl) | 5-Fluoro | Primary Amine | 5-HT2C | 1.9 | [3] |
| trans-2-(indol-3-yl)cyclopropylamine | Rigidified (Cyclopropyl) | 5-Methoxy | Primary Amine | 5-HT1A | 40 | [3] |
| 5-MeO-DMT | Unmodified Ethylamine | 5-Methoxy | N,N-Dimethyl | 5-HT1A, 5-HT2A | Varies | [1] |
Note: Data for this compound analogs is not available in the public domain for a direct comparison.
Experimental Workflows and Signaling Pathways
The evaluation of these compounds typically involves a series of in vitro and in vivo assays.
Radioligand Binding Assays
This is a fundamental technique used to determine the affinity of a compound for a specific receptor. It involves competing the unlabeled test compound with a radiolabeled ligand for binding to the receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. This is often done by measuring the downstream signaling events that are triggered by receptor activation. For G-protein coupled receptors like the serotonin receptors, this can involve measuring changes in the levels of second messengers like cAMP or inositol phosphates.
Serotonin Receptor Signaling Pathway (Gq-coupled, e.g., 5-HT2A)
Caption: Simplified Gq-coupled 5-HT2A receptor signaling pathway.
Conclusion and Future Directions
The structure-activity relationship of tryptamine analogs is a complex interplay of various structural features. While the this compound scaffold represents an interesting bioisosteric modification of the classic tryptamine structure, a clear understanding of its SAR is hampered by the lack of publicly available data.
Comparative analysis with other linker modifications, such as rigidification through cyclopropanation, highlights the profound impact that alterations to the ethylamine side chain can have on receptor affinity and selectivity. The high affinity of cyclopropyl-tryptamine analogs for the 5-HT2C receptor suggests that constraining the linker's conformation can be a successful strategy for achieving receptor subtype selectivity.[3]
Future research should focus on the systematic synthesis and pharmacological evaluation of this compound analogs with various substitutions on the indole ring and the terminal amine. Such studies would provide valuable insights into the SAR of this underexplored class of compounds and could lead to the discovery of novel ligands with unique pharmacological profiles for the treatment of CNS disorders.
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Kozell, L. B., et al. (2020). Pharmacologic activity of substituted tryptamines at 5-HT2A R, 5-HT2C R, 5-HT1A R, and SERT. Psychopharmacology, 237(7), 2063–2077. Retrieved from [Link]
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Ameen, M. A. (2006). Novel Selective 5-HT3 Receptor Ligands: Facile Generation Methods for 2-Amino- and 4-Aminopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. Zeitschrift für Naturforschung B, 61(10), 1234–1238. Retrieved from [Link]
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The Definitive Guide to Unraveling the Biological Target of 2-(1H-Indol-3-ylsulfanyl)-ethylamine: A Comparative Approach
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific investigation. A critical milestone in this journey is the definitive identification and validation of the compound's biological target. This guide provides an in-depth, comparative analysis of modern experimental strategies to elucidate the molecular target of 2-(1H-Indol-3-ylsulfanyl)-ethylamine, a novel indole derivative with significant therapeutic potential.
The unique structure of this compound, featuring an indole ring and a sulfanyl group, suggests a wide range of possible biological activities, from modulation of neurotransmission to enzyme inhibition.[1] The indole moiety is a common feature in molecules targeting the central nervous system, while the thiol group can engage in various biological interactions, including antioxidant effects and enzyme inhibition.[1] Given this structural ambiguity, a multi-pronged, unbiased approach is paramount to confidently identify its primary biological target.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered strategy for target discovery and validation, empowering researchers to make informed decisions based on the strengths and limitations of each technique. We will delve into the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system.
A Strategic Framework for Target Identification and Validation
Our approach is structured as a funnel, beginning with broad, unbiased screening methods to generate a list of potential protein interactors. These initial hypotheses are then systematically refined and validated through progressively more specific and rigorous techniques.
Caption: A tiered approach to target identification and validation.
Tier 1: Casting a Wide Net - Unbiased Target Discovery
The initial phase of target identification for a novel compound like this compound necessitates an unbiased approach to survey the entire proteome for potential interactors.
Affinity Purification-Mass Spectrometry (AP-MS)
Rationale: This classic and powerful technique directly identifies proteins that physically interact with the small molecule.[2] By immobilizing the compound on a solid support, it can be used as "bait" to pull down its binding partners from a cell lysate.
Experimental Workflow:
Caption: AP-MS workflow for target identification.
Detailed Protocol:
-
Compound Immobilization: Synthesize an analog of this compound with a linker arm suitable for conjugation to activated sepharose or magnetic beads. A common strategy is to introduce an amine or carboxyl group at a solvent-exposed, non-critical position of the molecule.
-
Lysate Preparation: Culture relevant human cell lines (e.g., neuronal cells, cancer cell lines) and prepare a native cell lysate using a mild detergent to preserve protein complexes.
-
Affinity Capture: Incubate the immobilized compound with the cell lysate to allow for binding. Include a control with beads alone or beads with an immobilized inactive analog to identify non-specific binders.
-
Washing: Perform a series of washes with increasing stringency to remove proteins that are weakly or non-specifically bound.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer or by competing with an excess of the free compound.
-
Proteomic Analysis: Digest the eluted proteins with trypsin and identify the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein lists from the compound- and control-pulldowns to identify proteins specifically enriched by this compound.
Table 1: Hypothetical AP-MS Data for this compound
| Protein ID | Gene Name | Fold Enrichment (Compound vs. Control) | p-value | Putative Function |
| P08684 | HTR2A | 25.3 | <0.001 | 5-HT2A Receptor |
| P35367 | MAOB | 18.9 | <0.001 | Monoamine Oxidase B |
| Q9Y243 | KCNQ2 | 12.1 | 0.005 | Potassium Channel |
| P11362 | HSPA8 | 1.2 | 0.45 | Heat Shock Protein (Non-specific) |
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)
Rationale: CETSA leverages the principle that a protein's thermal stability changes upon ligand binding.[1] When coupled with mass spectrometry, this technique allows for the proteome-wide identification of proteins that are stabilized by the compound in a cellular context, providing strong evidence of direct engagement.[3]
Experimental Workflow:
Caption: CETSA-MS workflow for target identification.
Detailed Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO).
-
Thermal Challenge: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Proteomic Analysis: Quantify the proteins in the soluble fraction using quantitative mass spectrometry techniques like isobaric tagging (TMT or iTRAQ) or label-free quantification.
-
Data Analysis: For each protein, plot the fraction remaining soluble as a function of temperature. Identify proteins that exhibit a significant shift in their melting curve in the presence of the compound.
Table 2: Hypothetical CETSA-MS Data for this compound
| Protein ID | Gene Name | ΔTm (°C) with Compound | p-value | Putative Function |
| P35367 | MAOB | +5.2 | <0.001 | Monoamine Oxidase B |
| P08684 | HTR2A | +3.8 | 0.002 | 5-HT2A Receptor |
| P42336 | GSK3B | +1.5 | 0.045 | Glycogen Synthase Kinase 3 Beta |
| P60709 | ACTB | +0.2 | 0.89 | Beta-Actin (No significant shift) |
Chemical Proteomics (e.g., Kinobeads)
Rationale: This approach is particularly useful if the compound is suspected to target a specific protein family, such as kinases. Kinobeads are an affinity resin containing a mixture of broad-spectrum kinase inhibitors.[4] A test compound can compete with the kinobeads for binding to kinases in a cell lysate, and the displaced kinases can be identified by mass spectrometry.[4][5]
Experimental Workflow:
Caption: Kinobeads workflow for kinase target profiling.
Detailed Protocol:
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line.
-
Competitive Binding: Incubate the lysate with a range of concentrations of this compound.
-
Kinobeads Pulldown: Add the kinobeads to the lysate to capture kinases that are not bound by the test compound.
-
Elution and Digestion: Wash the beads, elute the bound kinases, and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: For each identified kinase, determine the concentration of the compound required to inhibit 50% of its binding to the kinobeads (IC50).
Table 3: Hypothetical Kinobeads Data for this compound
| Kinase | IC50 (nM) |
| GSK3B | 85 |
| CDK5 | 250 |
| MAPK1 | >10,000 |
| SRC | >10,000 |
Genetic Screens (CRISPR/shRNA)
Rationale: Genetic screening methods, such as CRISPR-Cas9 knockout or shRNA knockdown screens, can identify genes that, when perturbed, alter the sensitivity of cells to the compound.[6][7] This provides strong functional evidence for the involvement of a particular gene or pathway in the compound's mechanism of action.
Experimental Workflow:
Caption: Genetic screening workflow for target identification.
Detailed Protocol:
-
Library Transduction: Introduce a pooled genome-wide CRISPR knockout or shRNA knockdown library into a population of cells.
-
Compound Treatment: Treat the transduced cells with a cytotoxic concentration of this compound or a vehicle control.
-
Selection: Allow the cells to grow for a sufficient period to allow for the selection of resistant or sensitive populations.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the surviving cells and use next-generation sequencing to determine the relative abundance of each guide RNA (gRNA) or short hairpin RNA (shRNA).
-
Data Analysis: Identify gRNAs/shRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the compound-treated population compared to the control.
Table 4: Hypothetical CRISPR Screen Data for this compound
| Gene | Guide Enrichment/Depletion | Phenotype | Putative Role |
| MAOB | Depleted | Sensitizing | Drug Target |
| HTR2A | Depleted | Sensitizing | Drug Target |
| SLC6A4 | Enriched | Resistant | Serotonin Transporter (Drug Efflux) |
| ABCB1 | Enriched | Resistant | Multidrug Resistance Protein (Drug Efflux) |
Tier 2: Sharpening the Focus - Target Engagement and Initial Validation
The candidate targets identified in Tier 1 must be further validated to confirm direct engagement in a cellular context and to begin to understand the functional consequences of this interaction.
Western Blot-Based Cellular Thermal Shift Assay (WB-CETSA)
Rationale: Once a few high-confidence candidates are identified, a more targeted and less resource-intensive version of CETSA can be performed using Western blotting to detect the specific protein of interest. This confirms target engagement in a dose-dependent manner.
Detailed Protocol:
-
Cell Treatment: Treat cells with a range of concentrations of this compound.
-
Thermal Challenge: Heat the treated cells to the predetermined melting temperature of the target protein.
-
Lysis and Fractionation: Lyse the cells and separate the soluble and insoluble fractions.
-
Western Blotting: Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities to determine the concentration of the compound required to achieve 50% thermal stabilization (EC50).
Secondary Cellular Assays
Rationale: These assays are designed to measure the functional consequences of target engagement.[8] The choice of assay depends on the putative function of the identified target.
Examples of Secondary Assays:
-
If the target is a receptor (e.g., HTR2A): Measure downstream signaling events such as calcium mobilization or cyclic AMP (cAMP) production.
-
If the target is an enzyme (e.g., MAO-B): Measure the enzymatic activity in cell lysates or intact cells after compound treatment.
-
If the target is an ion channel (e.g., KCNQ2): Use electrophysiological techniques like patch-clamping to measure changes in ion flow.
Tier 3: The Final Verdict - Definitive Target Validation
The final tier of experiments provides the most definitive evidence for the biological target of this compound.
Genetic Validation (Knockdown/Knockout)
Rationale: If the compound's effect is truly mediated by the identified target, then reducing the expression of that target should phenocopy or alter the cellular response to the compound.[9]
Experimental Approaches:
-
siRNA/shRNA Knockdown: Transiently reduce the expression of the target protein using small interfering RNAs (siRNAs) or stably reduce it using shRNAs. Assess whether the knockdown cells show a diminished response to the compound.
-
CRISPR-Cas9 Knockout: Generate a cell line in which the target gene is permanently knocked out.[7] These knockout cells should be resistant to the compound if the target is essential for its activity.
Biophysical Characterization of the Interaction
Rationale: Biophysical techniques provide quantitative data on the direct interaction between the compound and the purified target protein, confirming a direct binding event and characterizing its affinity and kinetics.[10]
Key Techniques:
-
Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow this compound over the surface to measure the binding affinity (KD) and kinetics (kon and koff) in real-time.[11]
-
Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to the purified protein to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Observe changes in the NMR spectrum of the protein upon addition of the compound to identify the binding site and characterize the interaction.[10]
Table 5: Comparative Summary of Target Validation Methods
| Method | Principle | Strengths | Limitations |
| AP-MS | Affinity capture of binding partners | Direct identification of interactors | Requires compound immobilization; may miss transient interactions |
| CETSA-MS | Ligand-induced thermal stabilization | In-cell, label-free, proteome-wide | May not detect all targets; indirect measure of binding |
| Kinobeads | Competitive binding to a family of proteins | Excellent for kinase profiling | Limited to the protein family captured by the beads |
| Genetic Screens | Functional genomics | Unbiased, identifies functional pathways | Indirect; off-target effects with shRNA |
| WB-CETSA | Targeted thermal shift analysis | Confirms target engagement; dose-response | Requires a specific antibody; low-throughput |
| Secondary Assays | Functional readout of target modulation | Links binding to cellular function | Target- and pathway-specific |
| Genetic Validation | Knockdown or knockout of the target gene | Strong evidence for on-target effect | Potential for compensatory mechanisms |
| Biophysical Assays | Direct measurement of binding | Quantitative affinity and kinetics | Requires purified protein; in vitro |
Conclusion
The identification and validation of the biological target of a novel compound like this compound is a complex but essential process in drug discovery. By employing a strategic, multi-tiered approach that combines unbiased, proteome-wide screening methods with rigorous, hypothesis-driven validation techniques, researchers can build a compelling and self-validating case for the compound's mechanism of action. This comprehensive understanding is the bedrock upon which successful preclinical and clinical development is built.
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A Comparative Guide to the Cross-Reactivity Profile of 2-(1H-Indol-3-ylsulfanyl)-ethylamine
Introduction: The Imperative of Selectivity in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1] The compound 2-(1H-Indol-3-ylsulfanyl)-ethylamine is an indole derivative with structural features suggesting potential interactions with various biological targets, including those in the central nervous system.[2] While the primary therapeutic target of a novel compound is the focus of initial drug discovery efforts, understanding its off-target interactions, or cross-reactivity, is paramount for predicting potential side effects and ensuring clinical safety.[3][4] Toxicity due to off-target binding is a major cause of drug development failure.[3][4] This guide provides a comprehensive framework for assessing the cross-reactivity profile of this compound, presenting a series of robust experimental protocols and comparative data to guide researchers in their evaluation.
Based on its structural similarity to serotonin (5-hydroxytryptamine, 5-HT), we hypothesize that the primary target of this compound is the serotonin 2A receptor (5-HT2A) , a Gq-protein coupled receptor (GPCR) implicated in various physiological and pathological processes.[5][6] This guide will therefore focus on comparing its activity at the 5-HT2A receptor with a panel of clinically relevant off-targets. As a benchmark, we will compare its profile to that of Volinanserin , a well-characterized, highly selective 5-HT2A receptor antagonist.[7]
Strategic Selection of an Off-Target Panel
A rational approach to off-target screening involves selecting targets based on structural similarity of the test compound to known ligands, as well as considering common mediators of adverse drug reactions.[8][9] For this compound, our selected panel includes:
-
Other Serotonin Receptors: 5-HT1A and 5-HT2C to assess selectivity within the 5-HT receptor family.
-
Adrenergic and Dopaminergic Receptors: α1A-adrenergic and D2 dopaminergic receptors, which are frequent off-targets for CNS-active compounds.
-
A Key Enzyme: Monoamine Oxidase A (MAO-A), an enzyme involved in the metabolism of monoamines, including serotonin. The ethylamine moiety of the test compound warrants investigation of its potential interaction with MAOs.[10]
Comparative Binding Affinity Profile
The initial step in assessing cross-reactivity is to determine the binding affinity of the compound for the primary target and the selected off-targets. This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a generalized procedure. Specific radioligands, cell lines expressing the target receptor, and incubation conditions should be optimized for each target.
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [3H]Ketanserin for 5-HT2A), and varying concentrations of the test compound (this compound) or the reference compound (Volinanserin).
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter mat will trap the membranes with the bound radioligand.
-
Quantification: Wash the filters to remove unbound radioligand. Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Illustrative Data: Binding Affinities (Ki, nM)
The following table presents plausible, illustrative data for the binding affinities of this compound and Volinanserin at the target and off-target receptors.
| Target | This compound (Ki, nM) | Volinanserin (Ki, nM) |
| 5-HT2A (Primary Target) | 5.2 | 0.36 [7] |
| 5-HT1A | 850 | >10,000 |
| 5-HT2C | 75 | 45 |
| α1A-Adrenergic | 1,200 | >10,000 |
| D2 Dopamine | 2,500 | >10,000 |
This data is illustrative and intended for comparative purposes within this guide.
Functional Activity Assessment
While binding assays reveal the affinity of a compound for a target, they do not provide information about its functional effect (i.e., whether it is an agonist, antagonist, or inverse agonist). Therefore, secondary functional assays are crucial for a complete cross-reactivity profile.
5-HT2A and 5-HT2C Receptors (Gq-coupled): Calcium Mobilization Assay
The 5-HT2A and 5-HT2C receptors are coupled to the Gq signaling pathway, which leads to an increase in intracellular calcium upon activation.[6][8][11]
-
Cell Culture and Plating: Culture cells stably expressing the 5-HT2A or 5-HT2C receptor in a 96-well, black-walled, clear-bottom plate and grow to confluence.[12]
-
Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of probenecid to prevent dye extrusion.[4]
-
Compound Addition and Signal Detection: To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound or reference compound. Then, add a known agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80). Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: For antagonists, calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the agonist-induced calcium response.
5-HT1A and D2 Receptors (Gi-coupled): cAMP Assay
The 5-HT1A and D2 receptors are coupled to the Gi signaling pathway, which inhibits the production of cyclic AMP (cAMP) upon activation.[13]
-
Cell Culture and Treatment: Culture cells stably expressing the 5-HT1A or D2 receptor. To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound or reference compound.
-
cAMP Stimulation and Lysis: Stimulate the cells with forskolin (an adenylate cyclase activator) in the presence of a known receptor agonist (e.g., 5-CT for 5-HT1A) to induce cAMP production. Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[14] In this assay, endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: For antagonists, calculate the IC50 value, which is the concentration of the compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
Monoamine Oxidase A (MAO-A): Inhibitor Screening Assay
This assay determines the ability of the compound to inhibit the enzymatic activity of MAO-A.
-
Assay Setup: In a 96-well plate, combine MAO-A enzyme, a suitable substrate (e.g., tyramine), and varying concentrations of the test compound.[15]
-
Enzymatic Reaction: Incubate the mixture to allow the MAO-A enzyme to metabolize the substrate. This reaction produces hydrogen peroxide (H2O2) as a byproduct.[10]
-
Detection: Add a probe that reacts with H2O2 to generate a fluorescent or colorimetric signal.
-
Data Analysis: Measure the signal intensity and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the MAO-A enzymatic activity.
Illustrative Data: Functional Activities (IC50, nM)
The following table presents plausible, illustrative data for the functional antagonist activity of this compound and Volinanserin.
| Target | This compound (IC50, nM) | Volinanserin (IC50, nM) |
| 5-HT2A (Antagonist) | 12.5 | 0.8 |
| 5-HT1A (Antagonist) | >10,000 | >10,000 |
| 5-HT2C (Antagonist) | 150 | 98 |
| α1A-Adrenergic (Antagonist) | >10,000 | >10,000 |
| D2 Dopamine (Antagonist) | >10,000 | >10,000 |
| MAO-A (Inhibition) | 5,800 | >20,000 |
This data is illustrative and intended for comparative purposes within this guide.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the biological context, the following diagrams are provided.
Caption: Workflow for the competitive radioligand binding assay.
Caption: Simplified 5-HT2A receptor signaling cascade.
Interpretation and Conclusion
The illustrative data presented in this guide suggests that this compound is a potent 5-HT2A receptor antagonist with a Ki value in the low nanomolar range. Its selectivity profile, however, differs from the highly selective comparator, Volinanserin.
-
Selectivity within the 5-HT Family: The test compound displays a roughly 15-fold selectivity for 5-HT2A over 5-HT2C in binding assays, and this is reflected in the functional data. Its affinity for the 5-HT1A receptor is significantly lower, indicating good selectivity over this subtype.
-
Selectivity over Other GPCRs: this compound shows weak affinity for the α1A-adrenergic and D2 dopamine receptors, suggesting a low potential for side effects mediated by these receptors.
-
Interaction with MAO-A: The compound exhibits weak inhibition of MAO-A, with an IC50 in the micromolar range. This interaction is unlikely to be clinically significant at therapeutic doses targeting the 5-HT2A receptor.
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A Biochemical Comparison of 2-(1H-Indol-3-ylsulfanyl)-ethylamine and Structurally Related Indoleamines
For researchers and professionals in drug development, the indolethylamine scaffold is a cornerstone of neuropharmacology, forming the basis of endogenous neurotransmitters like serotonin and a multitude of synthetic psychoactive compounds. The nuanced interplay between a compound's structure and its biochemical properties is paramount in the design of novel therapeutics. This guide provides an in-depth comparison of 2-(1H-Indol-3-ylsulfanyl)-ethylamine, a thioether-linked indoleamine, with its canonical counterparts, tryptamine and serotonin, as well as a hypothetical oxygen-linked analog. By examining their structural distinctions, we can project their differential behaviors in key biochemical assays that are fundamental to drug discovery.
Introduction to the Analogs: A Tale of Linkages
The core of our comparison lies in the nature of the connection between the indole core and the ethylamine side chain. This seemingly subtle variation in chemical linkage can profoundly impact a molecule's interaction with biological targets, its metabolic fate, and its overall pharmacological profile.
-
Tryptamine: The archetypal indolethylamine, with a direct carbon-carbon bond between the indole C3 position and the ethylamine side chain. It is an endogenous trace amine that can readily cross the blood-brain barrier.
-
Serotonin (5-Hydroxytryptamine): A crucial neurotransmitter, structurally it is tryptamine with a hydroxyl group at the 5-position of the indole ring. This modification significantly alters its polarity and pharmacological activity.
-
2-(1H-Indol-3-yloxy)-ethylamine (Hypothetical Analog): An oxygen-linked (ether) analog, providing a point of comparison for the electronic and conformational effects of the heteroatom linker.
-
This compound: The focus of this guide, featuring a sulfur-linked (thioether) bridge. The presence of the sulfur atom introduces unique properties related to bond angles, lipophilicity, and metabolic pathways.
The indole ring system is a "privileged structure" in medicinal chemistry due to its prevalence in biologically active molecules and its ability to be readily modified to create diverse compounds.[1][2] Indole derivatives are known to interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs) and neurotransmitter transporters, making them attractive for CNS drug discovery.[3]
Structural and Physicochemical Properties: The Impact of the Heteroatom Linker
The introduction of a sulfur or oxygen atom in the linker between the indole ring and the ethylamine side chain alters several key physicochemical parameters that influence a compound's biochemical behavior.
| Property | Tryptamine (C-C) | 2-(1H-Indol-3-yloxy)-ethylamine (O-ether) | This compound (S-thioether) | Rationale and Predicted Impact |
| Molecular Weight ( g/mol ) | 160.22 | 176.22 | 192.28 | The addition of sulfur significantly increases the molecular weight. |
| Predicted LogP | ~1.7 | ~1.5 | ~2.1 | The thioether is generally more lipophilic than the ether and the direct C-C linked analog, potentially influencing membrane permeability and off-target interactions. |
| pKa (of ethylamine) | ~10.2 | ~10.0 | ~9.8 | The electron-withdrawing nature of the heteroatom linker is expected to slightly decrease the basicity of the terminal amine. |
| Bond Angle (C3-X-Cα) | N/A (~109.5° for C-C-C) | ~118° | ~100° | The C-S-C bond angle is significantly more acute than the C-O-C and C-C-C angles, which will alter the conformational flexibility and presentation of the ethylamine side chain to the receptor binding pocket. |
| Hydrogen Bonding | Amine (donor/acceptor), Indole N-H (donor) | Amine (donor/acceptor), Indole N-H (donor), Ether O (acceptor) | Amine (donor/acceptor), Indole N-H (donor) | The ether oxygen can act as an additional hydrogen bond acceptor, potentially forming unique interactions within a receptor binding pocket. |
These structural and physicochemical differences are anticipated to translate into distinct biochemical properties, from receptor binding affinity to metabolic stability.
Comparative Biochemical Analysis: Receptor Affinity, Functional Activity, and Metabolism
A comprehensive understanding of a compound's potential requires a multi-faceted experimental approach. Here, we outline the key assays and predict how our compounds of interest might behave, based on established structure-activity relationships (SAR) for indole derivatives.
Serotonin Receptor Binding Affinity
Serotonin receptors are a primary target for many indolethylamine derivatives.[2] Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype.
Predicted Receptor Affinity (Ki, nM) Profile:
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | Rationale for Predictions |
| Tryptamine | Moderate | Moderate-High | High | Moderate | Broad affinity across multiple 5-HT receptor subtypes is characteristic of the parent tryptamine scaffold. |
| Serotonin | High | Moderate | Moderate | Low | The 5-OH group generally increases affinity for 5-HT1A receptors. |
| 2-(1H-Indol-3-yloxy)-ethylamine | Moderate-High | Moderate | Moderate | Moderate | The ether linkage may mimic some interactions of the 5-OH group of serotonin, potentially enhancing 5-HT1A affinity. |
| This compound | Moderate | High | Moderate-High | Moderate-High | The larger, more polarizable sulfur atom and increased lipophilicity could favor interactions with hydrophobic pockets in receptors like 5-HT2A and 5-HT6. |
These predictions are based on general SAR principles and highlight the necessity for empirical testing to determine the precise affinity profile of this compound.
Functional Activity at G Protein-Coupled Receptors (GPCRs)
Beyond binding, it is crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. For many serotonin receptors, which are GPCRs, this is often assessed by measuring changes in the intracellular second messenger cyclic adenosine monophosphate (cAMP).
The functional activity of indole derivatives can be complex, with some acting as partial agonists at certain receptors.[2] The conformational constraints imposed by the thioether linkage in this compound could influence its ability to induce the receptor conformational changes required for G-protein coupling and downstream signaling, potentially leading to partial agonism or even antagonism at certain subtypes.
Predicted Functional Activity Profile:
| Compound | Target Receptor | Predicted Activity | Rationale |
| Tryptamine | e.g., 5-HT1A, 5-HT2A | Agonist/Partial Agonist | Endogenous trace amine with known agonist activity at several 5-HT receptors. |
| Serotonin | e.g., 5-HT1A, 5-HT2A | Full Agonist | The endogenous ligand, serving as the benchmark for agonist activity. |
| 2-(1H-Indol-3-yloxy)-ethylamine | e.g., 5-HT1A | Likely Agonist | The ether linkage is a common bioisostere for other functionalities and is not expected to abolish agonist activity. |
| This compound | e.g., 5-HT2A | Agonist/Partial Agonist or Antagonist | The unique stereoelectronic properties of the thioether could lead to a range of functional outcomes, from full agonism to antagonism, depending on the specific receptor subtype. |
In Vitro Metabolic Stability
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for toxicity. In vitro assays using liver microsomes are a standard method for assessing metabolic stability.
Tryptamine is primarily metabolized by monoamine oxidase (MAO). The introduction of a thioether linkage in this compound provides an alternative site for metabolism, namely oxidation of the sulfur atom to a sulfoxide or sulfone. This could alter the primary metabolic pathway and potentially lead to a different metabolic stability profile compared to tryptamine.
Predicted Metabolic Stability:
| Compound | Primary Metabolic Pathway(s) | Predicted In Vitro Half-Life (t1/2) | Rationale |
| Tryptamine | MAO-mediated deamination | Short | Rapidly metabolized by MAO. |
| Serotonin | MAO-mediated deamination | Short | Also a substrate for MAO. |
| 2-(1H-Indol-3-yloxy)-ethylamine | MAO-mediated deamination, O-dealkylation | Short to Moderate | The ether linkage may be susceptible to cleavage by cytochrome P450 enzymes. |
| This compound | MAO-mediated deamination, S-oxidation | Moderate | The thioether can undergo oxidation, which may compete with MAO-mediated deamination, potentially leading to a longer half-life than tryptamine. |
Experimental Protocols
To empirically validate the predicted biochemical properties, the following standardized protocols are recommended.
Radioligand Binding Assay for Serotonin Receptor Affinity
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, containing appropriate salts (e.g., MgCl2).
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (typically at its Kd value), and a range of concentrations of the unlabeled test compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known saturating unlabeled ligand.
-
Termination and Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for GPCR Activity
This protocol describes a method to determine the functional activity of a compound at a Gs or Gi-coupled receptor.
Caption: Workflow for a cAMP functional assay.
Detailed Steps:
-
Cell Culture: Plate cells stably or transiently expressing the GPCR of interest in a suitable multi-well plate.
-
Stimulation:
-
For Gs-coupled receptors (stimulate cAMP production): Incubate cells with increasing concentrations of the test compound.
-
For Gi-coupled receptors (inhibit cAMP production): Incubate cells with a stimulant of adenylyl cyclase (e.g., forskolin) in the presence of increasing concentrations of the test compound.
-
-
Lysis and Detection: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or AlphaScreen assay.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the logarithm of the agonist concentration to determine the EC50 (concentration for half-maximal response) and Emax (maximum response).
-
Antagonist Mode: Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the antagonist concentration to determine the IC50.
-
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol provides a method to assess the rate of metabolism of a compound.
Caption: Workflow for an in vitro metabolic stability assay.
Detailed Steps:
-
Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4) at 37°C.[6][7]
-
Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.[6][7]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6]
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.
Conclusion and Future Directions
While direct experimental data for this compound is limited, by leveraging our understanding of the structure-activity relationships of indoleamines, we can formulate a strong hypothesis regarding its biochemical properties. The introduction of the thioether linkage is a significant structural modification that is likely to impart a unique pharmacological profile compared to tryptamine, serotonin, and its oxygen-containing analog. The predicted increase in lipophilicity and altered side-chain conformation may lead to a distinct serotonin receptor affinity and selectivity profile, potentially with interesting functional consequences. Furthermore, the presence of the sulfur atom introduces a new site for metabolism, which could favorably impact its pharmacokinetic properties.
The experimental protocols provided herein offer a clear roadmap for the head-to-head comparison of these compounds, enabling researchers to empirically determine their biochemical properties and validate the hypotheses presented. Such studies are essential for advancing our understanding of the chemical space around the indolethylamine scaffold and for the rational design of next-generation therapeutics targeting the serotonergic system.
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ResearchGate. (n.d.). Structure of Indolylalkylamine derivatives. Retrieved from [Link]
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Bentham Science. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Retrieved from [Link]
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MDPI. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating In Silico Docking Results for 2-(1H-Indol-3-ylsulfanyl)-ethylamine
Introduction: From Virtual Promise to Experimental Reality
This guide provides a comprehensive framework for the experimental validation of a hypothetical in silico docking result for the compound 2-(1H-Indol-3-ylsulfanyl)-ethylamine . This molecule, containing a biologically significant indole moiety, is a prime candidate for drug discovery, with potential applications in neurotransmission or as an enzyme inhibitor.[3] We will proceed under a common drug discovery scenario:
Hypothetical Scenario: An in silico screen has identified this compound as a potential high-affinity inhibitor of Hypothetical Kinase A (HKA) , a protein implicated in a specific disease pathway. Our goal is to design and execute a series of experiments to rigorously validate this computational prediction.
This guide is structured as a "validation funnel," beginning with direct, biophysical measurements of binding and progressively moving towards more physiologically relevant cellular assays. Each stage is designed to build confidence in the initial hypothesis, with clear causality behind each experimental choice.
The Validation Funnel: A Strategic Workflow for Hit Confirmation
A successful validation campaign relies on orthogonal assays—different experimental methods that measure the same or related phenomena through distinct physical principles. Agreement across these assays provides a high degree of confidence in the result. Our workflow is designed to efficiently and logically progress a computational hit into a validated lead candidate.
Caption: A multi-tiered workflow for validating in silico docking hits.
Tier 1: Biophysical Confirmation of Direct Binding
The first and most critical question is: Does the compound physically interact with the target protein? Biophysical methods provide direct, quantitative evidence of binding, independent of any functional activity. We will compare three gold-standard techniques.
Comparison of Primary Biophysical Assays
| Technique | Principle | Key Data Output | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the analyte (compound) flows over the immobilized ligand (protein).[4] | Kinetics: kon, koffAffinity: KD | Real-time, label-free, provides kinetic data, high sensitivity.[5] | Requires protein immobilization which can affect activity; can be sensitive to buffer composition. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event as the compound is titrated into a solution of the protein.[6] | Affinity: KDThermodynamics: ΔH, ΔSStoichiometry: n | Gold standard for thermodynamics; label-free, in-solution measurement.[7] | Requires larger amounts of pure protein and compound; lower throughput. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a small fluorescently-labeled molecule (probe) when it binds to a larger protein.[8] | Affinity: Ki or IC50 | High-throughput, solution-based, requires small sample amounts. | Requires a suitable fluorescent probe; indirect measurement (competition assay).[9] |
Causality of Choice: We will begin with Surface Plasmon Resonance (SPR) . Its ability to provide kinetic data (on- and off-rates) in real-time offers a deeper understanding of the interaction beyond simple affinity.[5] A fast on-rate and slow off-rate, for example, is often a desirable characteristic for a drug candidate. If binding is confirmed, Isothermal Titration Calorimetry (ITC) will be used as an orthogonal method to validate the affinity (KD) and provide the complete thermodynamic signature of the interaction, ensuring the binding is not an artifact of the SPR setup.[6]
Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol outlines the characterization of the this compound interaction with HKA using a Biacore instrument.
-
Protein Immobilization:
-
Objective: To covalently attach HKA to the sensor chip surface.
-
Steps:
-
Select a CM5 sensor chip and equilibrate it with HBS-EP+ buffer (HEPES buffered saline with EDTA and surfactant P20).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject HKA (at ~50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (~10,000 Response Units) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without protein injection to allow for reference subtraction.
-
-
-
Binding Analysis (Multi-Cycle Kinetics):
-
Objective: To measure the association and dissociation rates at various compound concentrations.
-
Steps:
-
Prepare a dilution series of this compound in running buffer (e.g., 0 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM). Include a buffer-only blank.
-
For each concentration, inject the compound over the HKA and reference surfaces for 180 seconds to monitor association.
-
Switch to injecting running buffer for 300 seconds to monitor dissociation.
-
Between cycles, regenerate the sensor surface with a short pulse of a mild buffer (e.g., Glycine-HCl, pH 2.0) if necessary to remove all bound compound.
-
-
-
Data Analysis:
-
Objective: To determine the kinetic and affinity constants.
-
Steps:
-
Double-reference the raw data by subtracting the signal from the reference flow cell and the signal from the buffer-only blank injection.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
The fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
-
Caption: Principle of Surface Plasmon Resonance (SPR) for detecting binding.
Tier 2: Biochemical Validation of Functional Activity
Confirming direct binding is a crucial first step, but it doesn't prove that the binding has a functional consequence. Since our hypothetical target is a kinase, the logical next step is to perform an enzyme activity assay to determine if the compound inhibits HKA's ability to phosphorylate its substrate.
Causality of Choice: An enzyme inhibition assay directly tests the functional prediction of the in silico screen. A compound that binds tightly but does not inhibit the enzyme's function may be binding to an allosteric site that doesn't affect activity, or it could be a false positive from the biophysical screen. This assay provides the half-maximal inhibitory concentration (IC50), a critical parameter for any inhibitor.
Experimental Protocol: HKA Kinase Inhibition Assay (ADP-Glo™)
This protocol uses the Promega ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. Less ADP means more inhibition.
-
Reagent Preparation:
-
Prepare 2X HKA enzyme solution in kinase reaction buffer.
-
Prepare 2X Substrate/ATP solution in kinase reaction buffer.
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute into kinase buffer. Final concentrations might range from 100 µM to 5 nM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
-
Kinase Reaction:
-
Objective: To allow HKA to phosphorylate its substrate in the presence of the inhibitor.
-
Steps:
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 2.5 µL of the 2X HKA enzyme solution to all wells except the 100% inhibition controls.
-
Initiate the reaction by adding 5 µL of the 2X Substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
-
Signal Detection:
-
Objective: To quantify the ADP produced.
-
Steps:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase-luciferin reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
-
Data Analysis:
-
Objective: To calculate the IC50 value.
-
Steps:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
-
Tier 3: Cellular Assays for Physiological Relevance
A compound that binds to and inhibits a purified protein is promising, but the cellular environment is far more complex. The compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target amidst a sea of other proteins.[10][11] Cellular assays are the final and most important tier of validation before committing to lead optimization.
Causality of Choice: We will use two types of cellular assays. First, a Cellular Thermal Shift Assay (CETSA®) will confirm that the compound binds to HKA inside intact cells, demonstrating target engagement.[12] Second, a Western Blot for a known downstream substrate of HKA will confirm that this engagement leads to the desired modulation of the signaling pathway.[13]
Experimental Protocol: Western Blot for HKA Pathway Modulation
This protocol assumes that HKA phosphorylates a downstream protein called "Substrate-P," and we have an antibody that specifically recognizes the phosphorylated form of this substrate.
-
Cell Treatment:
-
Objective: To expose cells expressing HKA to the inhibitor.
-
Steps:
-
Plate a suitable cell line (e.g., HEK293 cells overexpressing HKA) and grow to ~80% confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 2 hours. Include a known HKA inhibitor as a positive control.
-
-
-
Protein Extraction:
-
Objective: To lyse the cells and prepare protein extracts.
-
Steps:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
-
SDS-PAGE and Western Blotting:
-
Objective: To separate proteins by size and detect the levels of phosphorylated substrate.
-
Steps:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated form of Substrate-P (p-Substrate-P).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Substrate-P or a housekeeping protein like GAPDH.
-
-
-
Data Analysis:
-
Objective: To quantify the change in substrate phosphorylation.
-
Steps:
-
Perform densitometry on the bands using software like ImageJ.
-
A dose-dependent decrease in the p-Substrate-P signal, normalized to the total protein or loading control, confirms that the compound inhibits HKA activity in a cellular context.
-
-
Synthesizing the Data: A Hypothetical Comparison
After completing all three tiers of the validation funnel, the data can be compiled to build a comprehensive and self-validating case for the compound's activity.
| Assay Tier | Experiment | Hypothetical Result for this compound | Interpretation |
| Tier 1 | Surface Plasmon Resonance (SPR) | KD = 85 nM | Confirms direct, high-affinity binding to HKA. |
| Tier 1 | Isothermal Titration Calorimetry (ITC) | KD = 110 nM | Orthogonally confirms binding affinity in solution. |
| Tier 2 | HKA Kinase Inhibition Assay | IC50 = 250 nM | Confirms binding leads to functional inhibition of the enzyme. |
| Tier 3 | Cellular Thermal Shift Assay (CETSA®) | Significant thermal stabilization of HKA | Confirms target engagement in a cellular environment. |
| Tier 3 | Western Blot (p-Substrate-P) | Dose-dependent decrease in p-Substrate-P levels | Confirms inhibition of the HKA signaling pathway in cells. |
Conclusion
The journey from an in silico prediction to a validated hit is a rigorous process that demands a multi-faceted experimental approach. By systematically employing a validation funnel that moves from direct biophysical binding to biochemical function and finally to cellular target engagement and pathway modulation, researchers can build an unassailable case for their candidate compounds. The congruence of data from orthogonal assays, as outlined in this guide for this compound, is the hallmark of a trustworthy and scientifically sound drug discovery effort. This structured, evidence-based progression ensures that only the most promising candidates, backed by robust experimental data, are advanced toward lead optimization, ultimately saving resources and increasing the probability of success.
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Gómez-Pinto, I., et al. (2019). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PMC - NIH. Available at: [Link]
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Roy, M. J., et al. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. PubMed. Available at: [Link]
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Scott, J. S., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
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Rossetti, T., et al. (2018). Validation and Applications of Protein–Ligand Docking Approaches Improved for Metalloligands with Multiple Vacant Sites. Inorganic Chemistry - ACS Publications. Available at: [Link]
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DiscoverX. Target Engagement Assays. Available at: [Link]
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Patel, R. V., et al. (2014). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. PubMed. Available at: [Link]
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ResearchGate. (2023, November 15). How to analyze and validate docking procedure for a protein with no co-crystallized ligand. Available at: [Link]
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The Biochemist - Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. Available at: [Link]
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Díaz, N., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]
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Royal Society of Chemistry. Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Available at: [Link]
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National Institutes of Health. (2020). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one. Available at: [Link]
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National Institutes of Health. (2013). Fluorescence Polarization Assays in Small Molecule Screening. Available at: [Link]
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Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Available at: [Link]
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Selvita. (2024). A Practical Guide to Target Engagement Assays. Available at: [Link]
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National Institutes of Health. (2011, September 7). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Available at: [Link]
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ResearchGate. Molecular docking protocol validation. Available at: [Link]
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ResearchGate. (2024). Directed synthesis and immunoactive properties of (2-hydroxyethyl)ammonium salts of 1-R-indol-3-ylsulfanyl(sulfonyl)alkanecarboxylic acids. Available at: [Link]
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PubMed Central. (2024). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Available at: [Link]
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StackExchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand?. Available at: [Link]
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YouTube. (2024, August 21). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. Available at: [Link]
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MDPI. (2024, January 24). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Available at: [Link]
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MDPI. (2021, April 15). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Available at: [Link]
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Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available at: [Link]
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National Institutes of Health. (2012). Determining target engagement in living systems. Available at: [Link]
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PubMed. (2016, January 25). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Available at: [Link]
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National Institutes of Health. Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. Available at: [Link]
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BPS Bioscience. FLUORESCENCE POLARIZATION ASSAYS. Available at: [Link]
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TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). Available at: [Link]
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Concept Life Sciences. Target Engagement Assay Services. Available at: [Link]
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Michigan State University. Lessons from Docking Validation. Available at: [Link]
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A Researcher's Guide to Benchmarking 2-(1H-Indol-3-ylsulfanyl)-ethylamine: Comparative Analysis and Assay Protocols
In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] The novel compound, 2-(1H-Indol-3-ylsulfanyl)-ethylamine, characterized by its indole ring linked to an ethylamine chain via a sulfur bridge, presents a compelling subject for investigation. Its structural resemblance to endogenous signaling molecules, such as the neurotransmitter serotonin, suggests a spectrum of potential biological activities, from neuromodulation to antimicrobial and anticancer effects.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the biological potential of this compound. We will explore relevant benchmark compounds, provide detailed protocols for key assays, and present comparative data to contextualize experimental findings. Our approach is rooted in scientific integrity, ensuring that the methodologies described are robust and self-validating.
The Scientific Rationale: Why Benchmark Against These Compounds?
The selection of appropriate benchmark compounds is critical for interpreting the biological activity of a novel molecule. For this compound, we have chosen benchmarks based on its structural motifs and the predicted biological activities of indole derivatives.
-
Serotonergic Activity: The indole-ethylamine core is a classic pharmacophore for serotonin (5-hydroxytryptamine or 5-HT) receptors. Therefore, comparing the binding affinity of our target compound to that of Serotonin (the endogenous agonist) and Ketanserin (a well-characterized 5-HT2A receptor antagonist) is a logical first step in exploring its potential as a neuromodulator.[5][6]
-
Anticancer Potential: A vast body of research has demonstrated the anticancer properties of indole derivatives.[1][7] Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor featuring an indole core, is an FDA-approved anticancer drug and serves as an excellent positive control for in vitro cytotoxicity assays against cancer cell lines.[8]
-
Antimicrobial Activity: The indole scaffold is also present in compounds with antimicrobial properties.[4] Indomethacin , a non-steroidal anti-inflammatory drug (NSAID) that also possesses an indole structure, has been shown to exhibit antibacterial activity and provides a relevant, non-antibiotic benchmark for antimicrobial susceptibility testing.[2][9]
Comparative Performance Data: A Snapshot of Biological Activity
To provide a clear and objective comparison, the following table summarizes the known biological activities of our selected benchmark compounds in assays relevant to the potential therapeutic applications of this compound.
| Compound | Assay Type | Target/Organism | Key Performance Metric (Value) | Reference |
| Serotonin | Radioligand Binding Assay | Human 5-HT2A Receptor | Ki | [10][11] |
| Ketanserin | Radioligand Binding Assay | Human 5-HT2A Receptor | Ki = 3.5 nM | [2] |
| Sunitinib | Cell Viability (MTT) Assay | Human Breast Cancer (MCF-7) | IC50 ≈ 31.2% cell death (at tested conc.) | |
| Sunitinib | Cell Viability (MTT) Assay | Human Lung Carcinoma (A549) | IC50 | |
| Indomethacin | Broth Microdilution | Staphylococcus aureus | Zone of Inhibition = 9-10 mm | [3] |
Experimental Workflows and Protocols
To ensure the reproducibility and validity of your findings, we provide detailed, step-by-step protocols for the key assays discussed.
Serotonin 5-HT2A Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., MCF-7 human breast adenocarcinoma or A549 human lung carcinoma) into a 96-well plate at a density of 1,000 to 100,000 cells per well. [11] * Incubate the plate for 6 to 24 hours to allow the cells to attach. [11] * Prepare serial dilutions of the test compound and the benchmark compound (Sunitinib).
-
Remove the culture medium and add the medium containing the compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [11] * Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible. [11] * Add 100 µL of a detergent reagent or DMSO to each well to dissolve the formazan crystals. [11] * Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. [11] * Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.
Detailed Protocol:
-
Preparation:
-
This method should be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07. [10] * Prepare two-fold serial dilutions of the test compound and the benchmark compound (Indomethacin) in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Dispense the diluted compounds into the wells of a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of this compound. By employing the described assays and comparing the results to the provided benchmark data, researchers can gain valuable insights into the compound's potential bioactivity. Positive results in these initial screens would warrant further investigation, including more extensive profiling against a broader panel of receptors and cell lines, in vivo efficacy studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. The versatility of the indole scaffold suggests that this compound could be a promising lead for the development of novel therapeutics, and the rigorous, comparative approach outlined here is the essential first step in unlocking that potential.
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- CLSI. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed.
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Hepat, R., et al. (2021). IC 50 values of the tested compounds against MCF- 7, HepG2, and A549 cell lines using the MTT assay. ResearchGate. Retrieved from [Link]
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Rahman, M. A., et al. (2015). Antimicrobial activity of indomethacin and its metal complexes. ResearchGate. Retrieved from [Link]
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Zhang, Y., et al. (2021). Synergistic effect of indomethacin combination with five antibiotics on resistant clinical E. coli strains. ResearchGate. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
